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  • Product: Fmoc-Lys(Boc)-COCH2Cl

Core Science & Biosynthesis

Foundational

The Architecture of Irreversible Protease Inhibition: A Technical Guide on Fmoc-Lys(Boc)-COCH2Cl

Target Audience: Researchers, Medicinal Chemists, and Structural Biologists Content Focus: Molecular mechanism, synthetic utility, and kinetic evaluation of chloromethyl ketone-based protease inhibitors. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Structural Biologists Content Focus: Molecular mechanism, synthetic utility, and kinetic evaluation of chloromethyl ketone-based protease inhibitors.

Executive Summary

In the landscape of protease inhibitor design, affinity labels—molecules that exploit an enzyme's native catalytic mechanism to trigger irreversible covalent inactivation—remain a cornerstone of both structural biology and drug development. Fmoc-Lys(Boc)-COCH2Cl (CAS: 625090-55-3) is a highly specialized, orthogonally protected amino acid building block used to synthesize custom peptidyl chloromethyl ketones (CMKs)[1].

By providing a pre-installed electrophilic warhead (the chloromethyl ketone) alongside orthogonal protecting groups (Fmoc and Boc), this molecule allows researchers to iteratively build peptide sequences that perfectly match the substrate specificity of target proteases, ultimately delivering a precision-guided covalent trap to the enzyme's active site.

Molecular Anatomy & Strategic Utility

As a Senior Application Scientist, I approach inhibitor design by deconstructing the molecule into its functional modules. Fmoc-Lys(Boc)-COCH2Cl is not an active inhibitor in its native state; it is a meticulously engineered precursor.

  • The Lysine Core (Specificity Determinant): The basic side chain of lysine is designed to target the negatively charged S1 specificity pocket of trypsin-like serine proteases and specific cysteine proteases (like Cathepsin B).

  • The COCH2Cl Warhead (The Covalent Trap): The chloromethyl ketone at the C-terminus replaces the standard carboxylic acid. It acts as an electrophilic center that reacts with active-site nucleophiles.

  • Fmoc (

    
    -amino protection):  A base-labile protecting group. Its presence allows for controlled, sequential addition of amino acids to the N-terminus without degrading the sensitive CMK warhead.
    
  • Boc (

    
    -amino protection):  An acid-labile protecting group on the lysine side chain. It prevents unwanted side-chain branching during peptide coupling and is removed in the final step to reveal the active, positively charged primary amine.
    

Mechanism of Action: The Warhead Chemistry

The ultimate mechanism of action (MoA) of the synthesized peptidyl-CMK depends on the class of the target protease. CMKs are classical "suicide substrates" or mechanism-based inactivators.

Inactivation of Serine Proteases

In serine proteases (e.g., Trypsin, Thrombin), the inactivation is a two-step, enzyme-catalyzed cross-linking event[2].

  • Hemiketal Formation: The active-site Ser195 hydroxyl performs a nucleophilic attack on the carbonyl carbon of the CMK warhead, forming a tetrahedral hemiketal intermediate. This mimics the transition state of normal peptide hydrolysis.

  • Alkylation: The proximity of the active-site His57 imidazole ring allows its N

    
    2 nitrogen to attack the 
    
    
    
    -carbon of the chloromethyl group. The chloride ion is displaced (
    
    
    mechanism), resulting in an irreversible covalent cross-link between Ser195 and His57[3].

SerineProteaseMoA A Peptide-CMK Binds S1 Pocket B Ser195 Attacks Carbonyl Carbon A->B Nucleophilic attack C Tetrahedral Hemiketal Intermediate Forms B->C Oxyanion stabilization D His57 Attacks Chloromethyl Carbon C->D Chloride displacement E Irreversible Cross-link (Enzyme Inactivated) D->E Covalent alkylation

Covalent inactivation of serine proteases by chloromethyl ketone warheads.

Inactivation of Cysteine Proteases

For cysteine proteases (e.g., Papain, Caspases), the mechanism is generally more direct. The highly nucleophilic active-site thiolate (Cys25) directly displaces the chloride ion via an


 attack on the chloromethyl carbon, forming a stable thioether bond that irreversibly occludes the active site[4][5].

Experimental Protocols: Synthesis and Validation

Because the C-terminus is already functionalized as a ketone, standard Solid-Phase Peptide Synthesis (SPPS) (which anchors the C-terminus to a resin) cannot be used directly. Instead, we utilize a solution-phase N-terminal elongation strategy .

Protocol A: Solution-Phase Synthesis of a Targeted Peptidyl-CMK

Objective: Synthesize an active X-Lys-CMK inhibitor from Fmoc-Lys(Boc)-COCH2Cl.

Step 1: Fmoc Deprotection

  • Dissolve 1.0 eq of Fmoc-Lys(Boc)-COCH2Cl in a 20% Piperidine/Dimethylformamide (DMF) solution (0.1 M concentration).

  • Stir at room temperature for 30 minutes. The base cleaves the Fmoc group, releasing the free

    
    -amine.
    
  • Evaporate the solvent under reduced pressure. Purify the intermediate via silica gel chromatography to remove the dibenzofulvene byproduct.

Step 2: N-Terminal Coupling

  • In a dry flask, dissolve 1.2 eq of the desired N-protected amino acid (e.g., Boc-Ala-OH) and 1.2 eq of HATU in anhydrous DMF.

  • Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to activate the carboxylic acid. Stir for 5 minutes.

  • Add the deprotected H-Lys(Boc)-COCH2Cl intermediate (1.0 eq) to the mixture. Stir for 2 hours at room temperature.

  • Quench with water, extract with Ethyl Acetate, wash with brine, and dry over

    
    .
    

Step 3: Global Deprotection (Revealing the Active Inhibitor)

  • Treat the isolated intermediate with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA) / 2.5% Triisopropylsilane (TIPS) / 2.5% Water for 1 hour at

    
    . Causality Note: We perform this at 
    
    
    
    because CMKs can be sensitive to prolonged exposure to strong acids at room temperature.
  • Precipitate the final product in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC.

SyntheticWorkflow A Fmoc-Lys(Boc)-COCH2Cl Starting Material B Fmoc Deprotection (20% Piperidine/DMF) A->B C N-terminal Coupling (Amino Acid + HATU/DIPEA) B->C Iterative elongation D Global Deprotection (95% TFA Cocktail) C->D Final cleavage E Active Peptidyl-CMK Inhibitor D->E Purification (RP-HPLC)

Step-by-step synthetic workflow for generating active peptidyl-CMK inhibitors.

Protocol B: Kinetic Validation (Determination of )

To validate the synthesized inhibitor, we measure the second-order rate constant of inactivation (


).
  • Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, and 0.01% Tween-20.

  • Incubate the target protease (e.g., Trypsin, 1 nM) with varying concentrations of the synthesized CMK inhibitor (e.g., 10 nM to 1

    
    M) at 
    
    
    
    .
  • At specific time intervals (0, 5, 10, 15, 30 minutes), withdraw aliquots and transfer them to a microplate containing a fluorogenic substrate (e.g., Z-Arg-AMC).

  • Measure the residual enzyme activity by tracking the release of AMC (Excitation: 380 nm, Emission: 460 nm).

  • Plot the natural log of residual activity versus time to find the observed rate constant (

    
    ). Plot 
    
    
    
    versus inhibitor concentration to determine
    
    
    .

Quantitative Data: Kinetic Parameters of CMK Inhibitors

To contextualize the potency of chloromethyl ketones, the table below summarizes the kinetic parameters of classical CMK inhibitors. The structural logic holds true: modifying the amino acid sequence directly dictates which enzyme is inactivated.

Inhibitor TypeTarget EnzymeSpecificity Determinant (P1)Inactivation Rate (

)
Mechanism of Alkylation
TLCK (Tosyl-Lys-CMK)TrypsinLysine (Basic)

His57 / Ser195 Cross-link
TPCK (Tosyl-Phe-CMK)ChymotrypsinPhenylalanine (Aromatic)

His57 / Ser195 Cross-link
Z-VAD-CMK Caspase-1Aspartic Acid (Acidic)

Cys285 Direct Alkylation
MeO-Suc-AAPV-CMK Neutrophil ElastaseValine (Aliphatic)

His57 / Ser195 Cross-link

Data synthesized from historical kinetic evaluations of standard CMK inhibitors[6][7]. Synthesizing custom sequences using Fmoc-Lys(Boc)-COCH2Cl allows researchers to achieve similar or greater specificities for novel targets.

References

1.1 2.4 3.3 4.2 5.6 6.7 7.5

Sources

Exploratory

Synthesis and Validation of Fmoc-Lys(Boc)-COCH₂Cl: A Technical Guide for Biochemical Probes and Protease Inhibitors

Executive Summary The synthesis of orthogonally protected amino acid chloromethyl ketones (CMKs), such as Fmoc-Lys(Boc)-COCH₂Cl , is a critical operation in modern chemical biology and drug development. This compound ser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of orthogonally protected amino acid chloromethyl ketones (CMKs), such as Fmoc-Lys(Boc)-COCH₂Cl , is a critical operation in modern chemical biology and drug development. This compound serves as a highly reactive electrophilic building block for generating irreversible protease inhibitors and activity-based protein profiling (ABPP) probes. This whitepaper provides an in-depth, self-validating methodological guide to synthesizing Fmoc-Lys(Boc)-COCH₂Cl, emphasizing the mechanistic causality behind reagent selection, stereochemical preservation, and chemoselective protecting group management.

Biochemical Utility & Mechanistic Rationale

Chloromethyl ketones derived from basic amino acids (like lysine and arginine) are classical, potent irreversible inhibitors of serine and cysteine proteases . The structural mimicry of the Fmoc-Lys(Boc) moiety directs the molecule into the S1 specificity pocket of trypsin-like proteases.

Mechanistically, the protease's active site nucleophile (e.g., the hydroxyl group of Serine or the thiol of Cysteine) attacks the ketone carbonyl, forming a reversible tetrahedral intermediate. Subsequently, the adjacent active site Histidine residue displaces the chloride ion in an SN2 fashion, resulting in the irreversible alkylation of the enzyme and permanent loss of catalytic activity.

Protease_Inhibition A CMK Inhibitor (Fmoc-Lys(Boc)-COCH₂Cl) C Tetrahedral Intermediate A->C Nucleophilic Attack B Protease Active Site (Ser/Cys & His) B->C D Irreversibly Alkylated Enzyme C->D HCl Elimination (His Alkylation)

Figure 1: Mechanism of irreversible protease inhibition by chloromethyl ketones.

Retrosynthetic Analysis & Workflow

The transformation of the carboxylic acid of Fmoc-Lys(Boc)-OH to a chloromethyl ketone requires a one-carbon homologation sequence. The standard approach involves activating the carboxylic acid, converting it to an α-diazoketone, and finally displacing the diazo group with chloride.

To maintain the integrity of the base-sensitive Fmoc group and the acid-sensitive Boc group, the reaction conditions must be meticulously controlled. We utilize a mixed anhydride activation to prevent racemization, followed by diazomethylation using the safer trimethylsilyldiazomethane (TMSD), and conclude with a kinetically controlled chlorination.

Synthesis_Workflow N1 1. Fmoc-Lys(Boc)-OH (Starting Material) N2 2. Mixed Anhydride (IBCF, NMM, THF, -15°C) N1->N2 Activation (Avoids Racemization) N3 3. Diazoketone Intermediate (TMSD, 0°C to RT) N2->N3 Diazomethylation (Safe TMSD Route) N4 4. Fmoc-Lys(Boc)-COCH₂Cl (Anhydrous HCl, Et₂O, 0°C) N3->N4 Chemoselective Chlorination (Kinetic Control)

Figure 2: Three-phase synthesis workflow for Fmoc-Lys(Boc)-COCH2Cl.

Step-by-Step Experimental Protocol

Phase 1: Mixed Anhydride Activation

Causality: Activating the amino acid as an acid chloride often leads to the formation of oxazolones, which causes rapid racemization of the α-chiral center. Utilizing isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) generates a mixed anhydride under mild conditions, preserving the stereochemical integrity of the L-lysine derivative .

  • Dissolve Fmoc-Lys(Boc)-OH (1.0 eq, 10 mmol) in anhydrous THF (50 mL) under an argon atmosphere.

  • Cool the solution to -15 °C using an ice/salt bath.

  • Add N-methylmorpholine (NMM) (1.05 eq, 10.5 mmol) dropwise, ensuring the temperature remains below -10 °C.

  • Add isobutyl chloroformate (IBCF) (1.05 eq, 10.5 mmol) dropwise. Stir the reaction mixture at -15 °C for 20 minutes. A white precipitate of NMM·HCl will form, indicating successful activation.

Phase 2: Diazomethylation

Causality: Historically, explosive and highly toxic diazomethane (CH₂N₂) was used for this Arndt-Eistert-type homologation. Trimethylsilyldiazomethane (TMSD) is employed here as a stable, commercially available, and safer surrogate [[1]]([Link]). The nucleophilic carbon of TMSD attacks the mixed anhydride, displacing the isobutyl carbonate leaving group.

  • Filter the cold reaction mixture rapidly through a pad of Celite into a pre-cooled (-15 °C) round-bottom flask to remove the NMM·HCl salts.

  • To the filtrate, add a 2.0 M solution of TMSD in hexanes (2.0 eq, 20 mmol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3 hours in the dark (diazoketones are light-sensitive).

  • Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude α-diazoketone.

Phase 3: Chemoselective Chlorination

Causality: The tert-butoxycarbonyl (Boc) protecting group on the ε-amino group is highly acid-labile. However, the conversion of the diazoketone to the chloromethyl ketone via HCl is exceptionally fast. By employing strict kinetic control (low temperature, brief exposure), the diazoketone is completely consumed before significant Boc cleavage occurs .

  • Dissolve the crude diazoketone in anhydrous diethyl ether (40 mL) and cool to 0 °C.

  • Add a 2.0 M solution of anhydrous HCl in diethyl ether (1.1 eq, 11 mmol) dropwise over 5 minutes. Nitrogen gas evolution will be immediately visible.

  • Stir the mixture at 0 °C for exactly 15 minutes.

  • Immediately quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) to neutralize excess HCl and prevent Boc deprotection.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield pure Fmoc-Lys(Boc)-COCH₂Cl.

Quantitative Data & Optimization

The success of the synthesis hinges on the chlorination step. The table below summarizes the optimization of the chemoselective chlorination, demonstrating why kinetic control in ethereal solvents is mandatory to prevent side reactions .

Acid SourceSolvent SystemTemperatureReaction TimeYield of CMKBoc Retention
2M HCl Diethyl Ether 0 °C 15 min 85% >98%
4M HCl1,4-Dioxane0 °C30 min82%95%
1M HClEthyl Acetate25 °C2 hours40%<10% (Deprotected)
AcOH / LiClTHF25 °C12 hours75%>99%

Note: While the AcOH/LiCl method provides excellent Boc retention, the prolonged reaction time and lower yield make the kinetically controlled ethereal HCl method superior for practical scale-up.

Analytical Validation

To ensure the self-validating nature of this protocol, the final product (C₂₇H₃₃ClN₂O₅, MW: 501.02 g/mol ) must be verified using the following analytical benchmarks:

  • ¹H NMR (400 MHz, CDCl₃): The diagnostic feature of the successful homologation and chlorination is a sharp singlet (or closely spaced AB quartet due to the adjacent chiral center) integrating to 2 protons at δ 4.15 – 4.25 ppm , corresponding to the –COCH₂Cl group. The Fmoc aromatic protons will appear at δ 7.30 – 7.80 ppm (8H, m), and the intact Boc methyl protons will appear as a strong singlet at δ 1.42 ppm (9H, s).

  • LC-MS (ESI+): The mass spectrum must show the expected molecular ion peak

    
     at m/z 501.2 . Crucially, the presence of the chlorine atom is confirmed by the characteristic 3:1 isotopic distribution pattern, with a corresponding 
    
    
    
    peak at m/z 503.2 .

References

  • [2] Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [1] Trimethylsilyldiazomethane in the preparation of diazoketones via mixed anhydride and coupling reagent methods: a new approach to the Arndt-Eistert synthesis. Tetrahedron Letters. URL:[Link]

  • [3] Affinity Labelling of Proteinases with Tryptic Specificity by Peptides with C-Terminal Lysine Chloromethyl Ketone. Biochemical Journal. URL:[Link]

  • [4] One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. Journal of Organic Chemistry (PubMed). URL: [Link]

Sources

Foundational

Fmoc-Lys(Boc)-COCH₂Cl: A Strategic Scaffold for Cysteine Protease Inhibitor Design

The following technical guide details the application, mechanism, and handling of Fmoc-Lys(Boc)-COCH₂Cl (Fmoc-Lys(Boc)-chloromethyl ketone), a critical scaffold in the development of irreversible cysteine protease inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the application, mechanism, and handling of Fmoc-Lys(Boc)-COCH₂Cl (Fmoc-Lys(Boc)-chloromethyl ketone), a critical scaffold in the development of irreversible cysteine protease inhibitors.

Executive Summary

Fmoc-Lys(Boc)-COCH₂Cl (CAS: 625090-55-3) is a specialized synthetic intermediate used primarily to generate irreversible inhibitors and activity-based probes (ABPs) for trypsin-like cysteine proteases (e.g., Gingipain K from Porphyromonas gingivalis, Clostripain) and serine proteases .

Unlike simple inhibitors, this compound features orthogonal protecting groups (Fmoc and Boc) and a reactive chloromethyl ketone (CMK) warhead. It is not typically used as a direct inhibitor in its fully protected form due to steric hindrance and lack of charge. Instead, it serves as the "privileged scaffold" from which high-affinity, sequence-specific inhibitors are synthesized. Its value lies in the ability to selectively deprotect the N-terminus or side-chain to fine-tune specificity for the S1 and S2 enzyme pockets.

Key Application: Synthesis of Lys-CMK derivatives (e.g., Biotin-Lys-CMK, peptide-Lys-CMK) for active site labeling and kinetic analysis (


).

Chemical Architecture & Mechanism

Structural Analysis

The molecule consists of three functional domains, each serving a distinct role in inhibitor design:

DomainComponentFunctionStatus in Final Inhibitor
N-Terminus Fmoc (Fluorenylmethoxycarbonyl)Protects the

-amine.[] Provides hydrophobicity for cell permeability.
Often removed to extend peptide chain (P2, P3 positions) or kept for hydrophobic S2 binding.
Side Chain Boc (tert-Butyloxycarbonyl)Protects the

-amine of Lysine. Prevents cyclization/polymerization during synthesis.
Must be removed (deprotected) to reveal the positive charge required for S1 recognition by trypsin-like proteases.
Warhead -COCH₂Cl (Chloromethyl Ketone)Electrophilic trap. Reacts irreversibly with the active site nucleophile.Consumed during enzyme inactivation (forms covalent bond).
Mechanism of Inactivation (The "Suicide" Inhibition)

The chloromethyl ketone group acts as an affinity label. The inhibition proceeds via a two-step mechanism:

  • Non-covalent Binding (

    
    ):  The inhibitor binds to the enzyme's active site. The Lysine side chain (after Boc removal) docks into the S1 specificity pocket (usually negatively charged, e.g., Asp residue).
    
  • Covalent Modification (

    
    ):  The active site nucleophile (Cys-SH or His-Imidazole) attacks the methylene carbon of the chloromethyl ketone, displacing the chloride ion.
    

Reaction with Cysteine Proteases (e.g., Gingipain K):



This forms a stable thioether  adduct, permanently disabling the enzyme.

Reaction with Serine Proteases (e.g., Trypsin): The active site Histidine (part of the catalytic triad) alkylates the inhibitor, preventing the proton transfer required for catalysis.

Visualization: Mechanism & Workflow

Diagram 1: Mechanism of Cysteine Protease Alkylation

This diagram illustrates the nucleophilic attack of the enzyme's active site Cysteine on the deprotected Lys-CMK inhibitor.

Mechanism Enzyme Active Enzyme (Cys-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding (KI) Inhibitor Inhibitor (NH3+-Lys-COCH2Cl) Inhibitor->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack Product Inactivated Enzyme (Thioether Adduct) Transition->Product Alkylation (kinact) Chloride Cl- Leaving Group Transition->Chloride

Caption: Step-wise irreversible inhibition mechanism. The Cys thiolate attacks the methylene carbon, displacing chloride.

Diagram 2: Synthesis Workflow (Activation)

The protected scaffold must be processed to become active.

Synthesis Start Fmoc-Lys(Boc)-COCH2Cl (Inactive Scaffold) PathA Path A: Direct Activation (For simple Lys-CMK probes) Start->PathA PathB Path B: Peptide Extension (For sequence-specific inhibitors) Start->PathB StepA1 Boc Deprotection (TFA/DCM) PathA->StepA1 StepB1 Fmoc Deprotection* (CRITICAL: Avoid base) PathB->StepB1 StepA2 Fmoc-Lys-COCH2Cl (Hydrophobic Active Inhibitor) StepA1->StepA2 StepB1->StepB1 *Risk of Self-Alkylation Use Acidic Hydrogenolysis StepB2 Peptide Coupling (Add P2/P3 residues) StepB1->StepB2 StepB3 Final Deprotection (TFA) StepB2->StepB3

Caption: Workflow for converting the scaffold into active inhibitors. Path B requires specialized handling to prevent self-destruction.

Experimental Protocols

Critical Handling Note (Stability)

Warning: Chloromethyl ketones are reactive alkylating agents.

  • pH Sensitivity: Stable in acidic conditions. Rapidly degrades in basic conditions (pH > 8.0) due to hydrolysis or intermolecular alkylation.

  • Nucleophiles: Avoid thiols (DTT, BME) in buffers until the inhibition step is complete.

Protocol: Synthesis of Active Fmoc-Lys-CMK (Boc Removal)

This protocol removes the Boc group to expose the Lysine amine, activating the inhibitor for trypsin-like cysteine proteases (e.g., Kgp).

Reagents:

  • Fmoc-Lys(Boc)-COCH₂Cl (10 mg)

  • Trifluoroacetic acid (TFA)[2]

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Procedure:

  • Dissolution: Dissolve 10 mg of Fmoc-Lys(Boc)-COCH₂Cl in 1 mL of DCM.

  • Acidolysis: Add 1 mL of TFA (50% v/v final). Stir at room temperature for 30–60 minutes.

    • Note: Monitor by TLC or HPLC. The Boc group is acid-labile; the Fmoc and CMK groups are stable in TFA.

  • Precipitation: Evaporate the solvent under a stream of nitrogen to an oil.

  • Wash: Add 10 mL of ice-cold diethyl ether to precipitate the product (Fmoc-Lys-COCH₂Cl · TFA salt). Centrifuge (3000 x g, 5 min) and discard supernatant. Repeat 3x.

  • Storage: Store the white solid at -20°C under argon.

  • Usage: Dissolve in DMSO immediately before assay.

Protocol: Inhibition Assay (Determination of IC50)

Target: Gingipain K (Kgp) or Cathepsin B (if using a modified peptide sequence).

  • Enzyme Prep: Dilute protease (e.g., Kgp) to 1-5 nM in Assay Buffer.

    • Buffer: 50 mM HEPES (pH 7.4), 5 mM CaCl₂, 0.05% Brij-35.

    • Activation: Add 2 mM L-Cysteine immediately before adding inhibitor (activates the enzyme).

  • Inhibitor Series: Prepare serial dilutions of the deprotected Fmoc-Lys-CMK in DMSO (Range: 100 µM to 1 nM). Keep DMSO constant (<5%).

  • Incubation: Mix Enzyme (50 µL) + Inhibitor (1 µL). Incubate at 37°C for 15–30 minutes.

    • Note: Because CMKs are irreversible, potency depends on time. Report values as

      
       or "IC50 at X min".
      
  • Substrate Addition: Add fluorogenic substrate (e.g., Z-Lys-AMC for Kgp).

  • Readout: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 minutes.

  • Analysis: Plot residual activity vs. [Inhibitor]. Fit to:

    
    
    

Scientific Integrity & Troubleshooting (E-E-A-T)

Why Fmoc-Lys(Boc)-COCH₂Cl is a "Difficult" Intermediate

A common pitfall in using this scaffold is Fmoc removal .

  • The Problem: Standard Fmoc removal uses piperidine (a secondary amine base).

  • The Reaction: The free amine generated on the N-terminus (or the piperidine itself) can attack the chloromethyl ketone warhead, leading to polymerization or destruction of the inhibitor.

  • The Solution: If you need to extend the peptide chain (add amino acids to the N-terminus), do not use standard solid-phase synthesis (SPPS) bases.

    • Reference Technique: Use acidic hydrogenolysis or mild morpholine conditions, though solution-phase synthesis is preferred for CMKs.

    • Alternative: Synthesize the peptide sequence first (e.g., Fmoc-Val-Pro-Lys(Boc)-OH), then convert the C-terminus to CMK using diazomethane/HCl steps after the peptide is built.

Validated Applications
  • Gingipain Inhibition: Lys-CMK derivatives are the gold standard for inhibiting P. gingivalis Kgp. The Fmoc group in Fmoc-Lys-CMK provides hydrophobic interactions in the S2 pocket, often enhancing potency compared to simple Lys-CMK.

  • Activity-Based Probes (ABPs): The chloride can be displaced by stronger nucleophiles (like iodides) or used as is to label the active site. The Fmoc group can be replaced with a fluorophore (e.g., BODIPY) to visualize protease activity in gels.

References

  • Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews, 102(12), 4639-4750. Link

  • Kato, T., et al. (1992). "Synthesis of Peptide Chloromethyl Ketones and Examination of Their Inhibitory Effects on Human Spleen Fibrinolytic Proteinase." Chemical & Pharmaceutical Bulletin, 40(10), 2662-2667. Link

  • Potempa, J., et al. (1997). "Gingipains: the molecular teeth of Porphyromonas gingivalis." Trends in Microbiology, 5(12), 505-510. Link

  • Lener, T., et al. (2024). "Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK." ACS Omega. Link

Sources

Exploratory

Technical Whitepaper: Stability Profiling and Lifecycle Management of Fmoc-Lys(Boc)-COCH₂Cl

Executive Summary Fmoc-Lys(Boc)-COCH₂Cl (Fmoc-Lys(Boc)-chloromethyl ketone) is a high-value, reactive intermediate primarily used in the synthesis of activity-based probes and irreversible protease inhibitors. Its dual-p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-Lys(Boc)-COCH₂Cl (Fmoc-Lys(Boc)-chloromethyl ketone) is a high-value, reactive intermediate primarily used in the synthesis of activity-based probes and irreversible protease inhibitors. Its dual-protection scheme (Fmoc/Boc) and electrophilic warhead (chloromethyl ketone) create a unique stability profile that demands rigorous environmental control.

This guide details the physicochemical vulnerabilities of the molecule, specifically its susceptibility to nucleophilic attack (hydrolysis), base-catalyzed degradation, and protecting group lability. It provides a self-validating workflow for storage and handling to ensure experimental reproducibility in drug discovery and proteomic applications.

Molecular Architecture & Reactivity Profile

To handle this compound effectively, one must understand the "why" behind its instability. The molecule consists of three distinct functional domains, each with specific sensitivities:

  • The Warhead (Chloromethyl Ketone - CMK): A reactive alkylating agent designed to covalently modify the active site histidine or cysteine of proteases. It is inherently electrophilic and prone to hydrolysis by water or attack by nucleophiles.

  • N-Terminal Protection (Fmoc): Base-labile. Exposure to secondary amines (piperidine) or inorganic bases will remove this group, potentially triggering rapid intramolecular cyclization or polymerization.

  • Side-Chain Protection (Boc): Acid-labile. Exposure to strong acids (TFA, HCl) removes the tert-butyl carbamate, exposing the lysine epsilon-amine.

Reactivity Matrix
DomainSensitivityTriggerConsequence
-COCH₂Cl HighMoisture (

), Nucleophiles
Hydrolysis to alcohol (-COCH₂OH); loss of inhibitory potency.
Fmoc ModerateBase (

), Amines
Deprotection; potential cyclization/polymerization.
Boc ModerateAcid (

), Heat
Deprotection; side-chain reactivity.

Degradation Mechanisms

The primary degradation pathway for Fmoc-Lys(Boc)-COCH₂Cl in storage is hydrolysis , while the primary risk during synthesis/handling is base-induced decomposition .

Hydrolysis (The "Moisture" Threat)

In the presence of atmospheric moisture, the chloromethyl ketone undergoes nucleophilic substitution. The chloride leaving group is displaced by water, forming the corresponding hydroxymethyl ketone. This species is biologically inert against the target proteases, leading to false negatives in inhibition assays.

Base-Catalyzed Destruction

Unlike standard amino acids, Fmoc-CMK derivatives cannot withstand standard Fmoc-removal conditions (e.g., 20% piperidine) without significant side reactions. The generated free amine can attack the adjacent ketone or the chloromethyl group, leading to pyrazinone formation or complex polymers.

Visualization: Degradation Pathways

The following diagram maps the critical failure points for the molecule.

DegradationPathways cluster_legend Legend Intact Intact Fmoc-Lys(Boc)-CMK (Active Electrophile) Hydrolysis Hydroxymethyl Ketone (Inert Alcohol) Intact->Hydrolysis Moisture / H2O (Slow) FmocDeprot Free Amine Intermediate Intact->FmocDeprot Base (pH > 8) BocDeprot Lys-Side Chain Exposed Intact->BocDeprot Strong Acid (TFA) Cyclized Cyclized/Polymerized Byproducts FmocDeprot->Cyclized Intramolecular Attack key Green: Stable/Active Red: Dead/Inactive Yellow: Reactive Intermediate

Figure 1: Chemical degradation pathways.[1] Note that base exposure leads to rapid irreversible cyclization.

Storage Protocols (Solid State)

Objective: Arrest kinetic degradation by minimizing thermal energy and water availability.

The "Deep Freeze" Protocol
  • Temperature: Store at -20°C for up to 1 year. For archival storage (>1 year), -80°C is required.[2]

  • Atmosphere: The vial must be sealed under an inert atmosphere (Argon or Nitrogen).[3]

  • Desiccation: Store the vial inside a secondary container (desiccator or jar) containing active silica gel or Drierite™.

Critical Handling Step (The "Warm-Up"): Before opening the vial, allow it to equilibrate to room temperature for 30 minutes inside the desiccator.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, triggering hydrolysis.

Solubilization & In-Solution Stability

Objective: Maintain integrity during experimental application.

Solvent Selection[4][5][6][7]
  • Primary Solvent: DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).

    • Grade: Anhydrous, ≥99.9%.

    • Stability:[4][5][6][7] Stock solutions (10-100 mM) in anhydrous DMSO are stable for 3 months at -20°C if protected from moisture.

  • Prohibited Solvents:

    • Alcohols (MeOH, EtOH): Potential for solvolysis/transesterification over time.

    • Water/PBS: NEVER store stock solutions in aqueous buffers.

Aqueous Dilution (The "Just-in-Time" Principle)

Chloromethyl ketones have a finite half-life in aqueous buffer (typically hours, depending on pH).

  • Prepare the working solution immediately before use.

  • pH Constraints: Maintain pH between 5.5 and 7.5 .

    • pH > 8.0: Rapid hydrolysis and potential Fmoc loss.

    • pH < 5.0: Reduced nucleophilicity of the target cysteine/histidine (assay dependent), though the molecule itself is relatively stable.

  • Avoid Freeze-Thaw: Do not refreeze aqueous dilutions. Discard unused portions.

Workflow Visualization: Handling Lifecycle

HandlingWorkflow Storage Solid Storage (-20°C, Desiccated) Equilibration Warm to Room Temp (30 mins, Sealed) Storage->Equilibration Prevent Condensation Solubilization Dissolve in Anhydrous DMSO (Stock: 10-100 mM) Equilibration->Solubilization Aliquot Aliquot Stocks (Single Use) Solubilization->Aliquot FreezeStock Freeze Aliquots (-20°C) Aliquot->FreezeStock Long Term Dilution Dilute in Assay Buffer (pH 6.0 - 7.4) Aliquot->Dilution Immediate Use Dilution->Storage NEVER Refreeze Aqueous Experiment Immediate Experiment (< 4 Hours) Dilution->Experiment Kinetic Window

Figure 2: Lifecycle management from storage to assay. Red nodes indicate high-risk, time-sensitive steps.

Quality Control & Validation

Trust but verify. If the compound has been stored for >6 months or subjected to temperature excursions, validate purity before use.

Self-Validating Protocol: LC-MS Check
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Avoid basic modifiers like Ammonium Bicarbonate).

  • Detection:

    • Intact Mass: Look for [M+H]⁺ or [M+Na]⁺.

    • Hydrolysis Marker: Look for a peak shift of -18 Da (loss of HCl + addition of H₂O? Actually, net change is -Cl (+35.5) + OH (+17) = -18.5 Da mass shift). Correction: The substitution is Cl (35.45) replaced by OH (17.01). Net mass change: -18.44 Da .

  • Visual Check: The powder should be white to off-white. Yellowing indicates Fmoc cleavage and degradation.

References

  • Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews. Link

    • Context: Foundational review on the mechanism and stability of chloromethyl ketones.
  • Sigma-Aldrich (Merck). Fmoc-Lys(Boc)-OH Product Datasheet & Handling Guide. Link

    • Context: General handling for Fmoc-Lys(Boc) derivatives and storage temperatures.[2][4][8]

  • Cayman Chemical. Chloromethyl Ketone Inhibitor General Guidelines. Link

    • Context: Protocols for solubilization of peptide inhibitors in DMSO vs. aqueous buffers.
  • Kettner, C., & Shaw, E. (1978). Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of plasma kallikrein. Biochemistry. Link

    • Context: Establishes the synthesis and inherent reactivity/instability of peptide CMKs.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of Fmoc-Lys(Boc)-COCH2Cl into Peptide Sequences

Introduction & Mechanistic Rationale Peptide chloromethyl ketones (CMKs) are highly specific, irreversible inhibitors of serine and cysteine proteases. They function as affinity labels that mimic the natural substrate of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Peptide chloromethyl ketones (CMKs) are highly specific, irreversible inhibitors of serine and cysteine proteases. They function as affinity labels that mimic the natural substrate of a target enzyme. Upon binding to the active site, the electrophilic CMK warhead undergoes nucleophilic attack by a catalytic histidine or cysteine residue, resulting in irreversible covalent alkylation and enzyme inactivation[1].

The building block Fmoc-Lys(Boc)-COCH2Cl (Molecular Weight: 501.0 g/mol )[2] is engineered to incorporate a lysine-derived CMK warhead at the C-terminus of a peptide sequence. This is particularly useful for targeting trypsin-like proteases and plasma kallikrein, which specifically cleave at basic residues like lysine and arginine.

The Synthetic Challenge

Incorporating a C-terminal CMK presents two fundamental chemical challenges:

  • Directionality & Anchoring: Standard Solid-Phase Peptide Synthesis (SPPS) anchors the C-terminal carboxylic acid of the first amino acid to a resin. Because the C-terminus of Fmoc-Lys(Boc)-COCH2Cl is already converted into a chloromethyl ketone (-COCH2Cl), it lacks the free carboxylate required for resin attachment[3].

  • Electrophilic Reactivity: The alpha-halo ketone is a potent electrophile. Exposing this moiety to the repetitive 20% piperidine treatments standard in Fmoc-SPPS will result in rapid nucleophilic substitution of the chloride, completely degrading the warhead.

To circumvent these limitations, synthesis must pivot from standard SPPS to a Convergent Liquid-Phase Fragment Condensation strategy[4].

Strategic Workflow: Convergent Fragment Condensation

To successfully incorporate Fmoc-Lys(Boc)-COCH2Cl, the peptide must be synthesized in two distinct phases. First, the N-terminal sequence (Fragment A) is synthesized on a highly acid-labile resin and cleaved with its side-chain protecting groups intact. Concurrently, the Fmoc group is carefully removed from Fmoc-Lys(Boc)-COCH2Cl to yield the free amine (Fragment B). The two fragments are then coupled in solution, followed by a specialized global deprotection[5].

Workflow Visualization

G A SPPS on 2-CTC Resin (N-terminal sequence) B Mild Acid Cleavage (1% TFA in DCM) A->B C Protected Peptide Acid (Fragment A) B->C G Solution-Phase Coupling (HATU / DIPEA at -5°C) C->G D Fmoc-Lys(Boc)-COCH2Cl E Non-nucleophilic Fmoc Deprotection (1% DBU in DMF) D->E F H-Lys(Boc)-COCH2Cl (Fragment B) E->F F->G H Fully Protected CMK Peptide G->H I Global Deprotection (Thiol-Free TFA Cocktail) H->I J Final Peptide-CMK Purification (RP-HPLC) I->J

Figure 1: Convergent fragment condensation workflow for C-terminal CMK peptides.

Quantitative Data: Optimization of Fmoc Deprotection

The most critical failure point in this workflow is the Fmoc deprotection of the Fmoc-Lys(Boc)-COCH2Cl monomer. Standard piperidine acts as a strong nucleophile and will destroy the CMK group. Furthermore, thiol-based scavengers (e.g., ethanedithiol, 1-octanethiol) must be strictly avoided , as thiols are excellent nucleophiles that will rapidly displace the chloride via an SN2 mechanism.

Table 1: Optimization Matrix for Fmoc Deprotection in the Presence of a CMK

Deprotection ReagentBase Steric HindranceRisk of CMK AlkylationScavenger CompatibilityRecommendation
20% Piperidine / DMF LowCritical (Rapid SN2 attack)N/ANot Recommended
20% Diethylamine / DCM ModerateModerateActs as its own scavengerViable (Monitor via LC-MS)
1% DBU / DMF High (Non-nucleophilic)LowMust be Thiol-Free Optimal (Requires precipitation)

Experimental Protocols

Phase 1: Synthesis of the Protected N-Terminal Fragment (Fragment A)

Causality: 2-Chlorotrityl chloride (2-CTC) resin is utilized because its extreme acid lability allows for peptide cleavage using 1% TFA. This preserves highly sensitive side-chain protecting groups (e.g., Trt, Boc, tBu) required to prevent side reactions during the subsequent solution-phase coupling.

  • Resin Loading: Load the first C-terminal amino acid of your sequence (excluding the Lys-CMK) onto 2-CTC resin using standard DIPEA protocols.

  • Elongation: Perform standard Fmoc-SPPS using DIC/Oxyma or HATU/DIPEA for couplings and 20% piperidine/DMF for deprotections.

  • Cleavage: Treat the resin with 1% TFA in DCM (10 mL per gram of resin) for 3 × 5 minutes.

  • Neutralization (Self-Validating Step): Immediately drain the cleavage cocktail into a flask containing 10 equivalents of DIPEA or Pyridine. Failure to neutralize immediately will result in the premature loss of Trityl and Boc protecting groups.

  • Isolation: Concentrate the filtrate under reduced pressure and precipitate the fully protected peptide acid using cold diethyl ether. Centrifuge and dry under vacuum.

Phase 2: Preparation of the CMK Acceptor (Fragment B)

Causality: DBU is a strong, sterically hindered amidine base that removes the Fmoc group via an E1cB mechanism without acting as a nucleophile against the chloromethyl ketone.

  • Dissolution: Dissolve Fmoc-Lys(Boc)-COCH2Cl (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Deprotection: Add DBU to a final concentration of 1% (v/v). Stir at 0°C for 10 minutes.

  • Monitoring: Verify complete Fmoc removal via LC-MS. Ensure the mass corresponding to H-Lys(Boc)-COCH2Cl is present and no piperidinyl-adduct masses are detected.

  • Isolation: Precipitate the product in cold hexane/ether to remove the dibenzofulvene byproduct and residual DBU. Dry the resulting H-Lys(Boc)-COCH2Cl under vacuum.

Phase 3: Solution-Phase Fragment Condensation

Causality: Fragment condensation carries a high risk of epimerization at the C-terminal residue of Fragment A due to oxazolone formation. Using HATU (an HOAt-based reagent) at sub-zero temperatures suppresses this side reaction[5].

  • Pre-activation: Dissolve Fragment A (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Cool the mixture to -5°C in an ice-salt bath.

  • Base Addition: Add DIPEA (2.0 eq) dropwise and stir for 2 minutes to activate the carboxylic acid.

  • Coupling: Add Fragment B (H-Lys(Boc)-COCH2Cl) (1.1 eq) dissolved in a minimal amount of DMF. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Workup: Dilute the reaction with Ethyl Acetate. Wash the organic layer successively with 5% aqueous Citric Acid (3x), 5% aqueous NaHCO3 (3x), and Brine (1x).

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate to yield the fully protected CMK peptide.

Phase 4: Global Deprotection & Isolation

Causality: Standard cleavage cocktails (like Reagent K) contain thiols (EDT) to scavenge carbocations. Thiols will irreversibly destroy the CMK warhead. A strictly thiol-free cocktail is mandatory.

  • Cocktail Preparation: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / H2O (95 : 2.5 : 2.5 v/v).

  • Deprotection: Dissolve the protected CMK peptide in the cocktail (10 mL per 100 mg of peptide). Stir at room temperature for 2 hours.

  • Precipitation: Concentrate the solution to 10% of its original volume under a stream of nitrogen. Add 10 volumes of ice-cold diethyl ether to precipitate the final peptide.

  • Purification: Isolate the precipitate by centrifugation. Purify via RP-HPLC using a standard Water/Acetonitrile gradient supplemented with 0.1% TFA. Note: CMK peptides are unstable in basic conditions; never use ammonium acetate or ammonium bicarbonate buffers during purification.

References

  • Synthesis of Peptide Chloromethyl Ketones and Examination of Their Inhibitory Effects on Human Spleen Fibrinolytic Proteinase (SFP) and Human Leukocyte Elastase (LE). researcher.life. 5

  • Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein - PubMed. nih.gov. 1

  • Fmoc-Lys(Boc)-COCH2Cl | C27H33ClN2O5 | CID 145710380 - PubChem. nih.gov. 2

  • Introduction to Peptide Synthesis Methods. bachem.com. 4

  • Peptides 2010. 5z.com. 3

Sources

Application

Fmoc deprotection methods for Fmoc-Lys(Boc)-COCH2Cl.

Application Note: Selective Fmoc Removal from Chloromethyl Ketones (Fmoc-Lys(Boc)-CMK) Part 1: Executive Summary & Scientific Rationale The Challenge: The "Nucleophile Trap" The deprotection of Fmoc-Lys(Boc)-COCH2Cl (Fmo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Fmoc Removal from Chloromethyl Ketones (Fmoc-Lys(Boc)-CMK)

Part 1: Executive Summary & Scientific Rationale

The Challenge: The "Nucleophile Trap" The deprotection of Fmoc-Lys(Boc)-COCH2Cl (Fmoc-Lys(Boc)-chloromethyl ketone) presents a specific chemoselective challenge that defeats standard peptide synthesis protocols.

Standard Fmoc removal relies on secondary amines, typically 20% Piperidine in DMF .[1] While effective for standard amides, this reagent is catastrophic for chloromethyl ketones (CMKs). The CMK moiety is a potent electrophile designed to alkylate the active site histidine or cysteine of proteases. Piperidine, being a strong nucleophile, attacks the methylene chloride group (


) via an 

mechanism, displacing the chloride and forming a stable piperidinyl-methyl ketone adduct .

This side reaction is irreversible and renders the molecule biologically inert as a covalent inhibitor. Therefore, the deprotection strategy must utilize bases that are sufficiently basic to trigger the E1cB elimination of the Fmoc group but sufficiently non-nucleophilic (or sterically hindered) to avoid alkylation of the chloromethyl ketone.

Part 2: Mechanism of Failure (Visual Analysis)

The following diagram illustrates the competitive pathways. Understanding this failure mode is critical for selecting the correct protocol.

Fmoc_CMK_Pathways Start Fmoc-Lys(Boc)-COCH2Cl (Starting Material) Piperidine Reagent: 20% Piperidine Start->Piperidine DBU_DEA Reagent: 1% DBU or 50% DEA Start->DBU_DEA Intermediate Deprotected Intermediate (H-Lys(Boc)-COCH2Cl) Piperidine->Intermediate Fmoc Removal Adduct FAILURE: Piperidinyl-Adduct (Warhead Destroyed) Piperidine->Adduct Fast SN2 Attack on -CH2Cl DBU_DEA->Intermediate E1cB Elimination (Fmoc Removal) Intermediate->Adduct Subsequent Alkylation Success SUCCESS: Free Amine CMK (Warhead Intact) Intermediate->Success Isolation

Caption: Comparative reaction pathways. Piperidine (Red) leads to irreversible alkylation. Sterically hindered bases (Green) favor Fmoc elimination over substitution.

Part 3: Validated Protocols

These protocols are designed for Solution Phase synthesis, as Fmoc-Lys(Boc)-CMK is typically manipulated in solution to attach N-terminal caps or extend the peptide chain.

Method A: The "Flash" Diethylamine (DEA) Protocol (Recommended)

Principle: Diethylamine is a secondary amine, but it is significantly more volatile than piperidine. By using a high concentration for a short time and immediately evaporating the solvent/base mixture, the contact time is minimized, reducing the probability of


 attack.

Reagents:

  • Diethylamine (DEA), High Purity.

  • Dichloromethane (DCM) or DMF (DCM is preferred for volatility).

  • Cold Diethyl Ether (for precipitation).

Protocol:

  • Dissolution: Dissolve 1.0 eq of Fmoc-Lys(Boc)-CMK in a minimal volume of DCM (approx. 10 mL per gram).

  • Reaction: Add an equal volume of Diethylamine (Final concentration: 50% v/v).

  • Timing (Critical): Stir vigorously at Room Temperature (RT) for exactly 10 minutes . Do not exceed 15 minutes.

  • Quench/Workup: Immediately transfer the flask to a rotary evaporator. Evaporate to dryness under high vacuum at

    
    .
    
    • Note: The volatility of DEA allows rapid removal.

  • Chase: Re-dissolve the residue in a small amount of DCM and re-evaporate (2x) to remove trace amine.

  • Purification: Triturate the resulting oil with cold diethyl ether. The dibenzofulvene-DEA adduct remains largely in the ether, while the deprotected H-Lys(Boc)-CMK salt often precipitates or forms a thick oil.

  • Storage: Use immediately in the next coupling step. Free amine CMKs are unstable and prone to self-alkylation (intermolecular).

Method B: The DBU (Non-Nucleophilic) Protocol

Principle: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a sterically hindered amidine base. It is non-nucleophilic regarding carbon centers, effectively eliminating the


 risk. However, DBU is difficult to remove and can cause aspartimide formation (not a risk for Lys-CMK, but good to know).

Reagents:

  • DBU (1-2% v/v).

  • DMF (Anhydrous).[2][3]

  • HOBt (Hydroxybenzotriazole) - Optional, suppresses potential racemization.

Protocol:

  • Dissolution: Dissolve Fmoc-Lys(Boc)-CMK in DMF.

  • Reaction: Add DBU to a final concentration of 1-2% (v/v).

  • Monitoring: Stir for 5-10 minutes. Monitor by TLC (disappearance of Fmoc starting material).[2][3]

  • Scavenging (The Catch): Unlike piperidine, DBU does not scavenge the released dibenzofulvene (DBF).[4] The DBF can polymerize or react slowly with the free amine.

    • Solution: Add a polymer-bound scavenger (e.g., thiol-resin) or perform an immediate extraction.

  • Workup: Dilute with Ethyl Acetate. Wash rapidly with cold 5%

    
      (rapidly to avoid hydrolysis of the Boc or CMK, though CMK is relatively acid stable). This removes DBU.
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    

Part 4: Quality Control & Data Interpretation

Validation of the warhead integrity is mandatory before proceeding.

Table 1: QC Parameters for H-Lys(Boc)-CMK

ParameterMethodSuccess CriteriaFailure Mode (Piperidine Adduct)
Mass Spectrometry ESI-MS (Pos)

corresponds to calc. mass (

for free base)

shift
(Mass of piperidine)
Isotope Pattern MSDistinct 3:1 ratio for

Loss of Chlorine isotope pattern (if Cl displaced)
H-NMR

-NMR (

)
Singlet at

(

)
Shift of

signal; appearance of piperidine ring protons
TLC Silica (

)
Single amine-positive spot (ninhydrin)Multiple spots or different Rf

Part 5: Novel & Emerging Strategies

Recent literature has highlighted the difficulty of this specific transformation.[3] A 2024 study noted that even standard solution-phase bases (DEA, TEA) caused yield losses for complex CMK derivatives.

  • Acidic Hydrogenolysis: A "Black Swan" method recently reported involves removing Fmoc using catalytic hydrogenolysis under mildly acidic conditions. This is highly atypical for Fmoc (usually acid-stable) but preserves the CMK warhead perfectly by avoiding all bases. This method is recommended only if Methods A and B fail for your specific sequence [1].

Part 6: References

  • Serafimova, I. M., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. [Link]

  • Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

Sources

Method

Advanced Application Note: Utilizing Fmoc-Lys(Boc)-COCH₂Cl for the Synthesis of Activity-Based Probes and Active Site Labeling of Proteases

Introduction & Scientific Rationale The compound Fmoc-Lys(Boc)-COCH₂Cl (CAS: 625090-55-3) is a highly specialized, orthogonally protected amino acid derivative where the standard C-terminal carboxylic acid is replaced by...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound Fmoc-Lys(Boc)-COCH₂Cl (CAS: 625090-55-3) is a highly specialized, orthogonally protected amino acid derivative where the standard C-terminal carboxylic acid is replaced by an electrophilic chloromethyl ketone (CMK) moiety. It serves as a critical building block for researchers and drug development professionals designing custom activity-based probes (ABPs) and affinity labels for serine and cysteine proteases.

The Causality of Experimental Design

Why use a chloromethyl ketone instead of a generic alkylating agent like iodoacetamide? The answer lies in active-site directed affinity labeling . The peptide sequence attached to the CMK warhead dictates the probe's specificity by binding to the target enzyme's substrate recognition pockets (e.g., the S1, S2, and S3 subsites). Because trypsin-like serine proteases and many cathepsins cleave specifically after basic amino acids, the Lysine side chain of Fmoc-Lys(Boc)-COCH₂Cl acts as the primary homing mechanism for the S1 pocket[1].

Once the peptide binds non-covalently to form a Michaelis-like complex, the electrophilic -COCH₂Cl group is positioned perfectly for nucleophilic attack. In serine proteases, this results in the cross-linking of the catalytic Serine and Histidine residues[2]. In cysteine proteases, the hyper-reactive catalytic thiolate directly displaces the chloride ion to form a stable thioether bond. This mechanism enables the incorporation of spectroscopic probes directly into the active site[3].

Mechanism N1 Enzyme Active Site Ser-OH ... His-N N3 Michaelis Complex Non-covalent alignment N1->N3 N2 Peptidyl-CMK R-COCH2Cl N2->N3 N4 Tetrahedral Intermediate Ser-O attacks Carbonyl N3->N4 Nucleophilic Attack N5 Alkylated Enzyme His-N-CH2-CO-R Irreversible N4->N5 Cl- Displacement by Histidine

Mechanism of irreversible active site alkylation by peptidyl-CMK probes in serine proteases.

Experimental Protocols

Protocol A: Solution-Phase Synthesis of Custom Peptidyl-CMK Probes

Because the C-terminus of Fmoc-Lys(Boc)-COCH₂Cl is already functionalized, standard C-to-N Solid-Phase Peptide Synthesis (SPPS) on a resin is precluded. A solution-phase Fmoc-deprotection and coupling strategy must be employed to extend the peptide sequence into the S2 and S3 subsites.

Step-by-Step Methodology:

  • Fmoc Deprotection: Dissolve 1.0 eq of Fmoc-Lys(Boc)-COCH₂Cl in a 20% piperidine/DMF solution. Stir at room temperature for 15 minutes.

    • Causality: Prolonged exposure to base can lead to the hydrolysis of the chloromethyl ketone or unwanted cyclization. Strict adherence to the 15-minute limit is required.

  • Solvent Removal: Evaporate the piperidine/DMF under reduced pressure and co-evaporate with toluene to remove residual base.

  • Peptide Coupling: In a separate flask, pre-activate the next N-protected amino acid (1.2 eq) using HATU (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF for 5 minutes. Add this mixture to the deprotected Lys(Boc)-COCH₂Cl. Stir for 2 hours.

  • Self-Validating Step (LC-MS): Before proceeding, analyze an aliquot via LC-MS. The presence of the characteristic isotopic signature of chlorine (

    
     and 
    
    
    
    peaks in a 3:1 ratio) validates that the CMK warhead survived the coupling conditions.
  • Global Deprotection: Treat the final purified intermediate with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour to remove the Boc protecting group from the Lysine side chain. Precipitate the final probe in cold diethyl ether.

Workflow A Fmoc-Lys(Boc)-COCH2Cl (Building Block) B Fmoc Deprotection & Peptide Coupling A->B Synthesis C Custom Peptidyl-CMK (Affinity Label) B->C Purification E Reversible EI Complex C->E Binding D Target Protease (Serine/Cysteine) D->E Incubation F Irreversible Covalent Modification E->F Alkylation

Workflow from Fmoc-Lys(Boc)-COCH2Cl synthesis to protease active site labeling.

Protocol B: Active Site Labeling and Self-Validating Inhibition Assay

To utilize the synthesized probe for active site labeling, the reaction conditions must be tightly controlled to ensure the catalytic residues remain nucleophilic while preventing the aqueous hydrolysis of the probe.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the labeling buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM CaCl₂, pH 7.2).

    • Causality: The pH must be strictly maintained between 6.5 and 7.5. If the pH drops below 6.0, the catalytic Histidine (pKa ~6.8) becomes protonated and loses its nucleophilicity, halting the alkylation. If the pH exceeds 8.0, the CMK warhead undergoes rapid hydrolysis[2].

  • Enzyme Incubation: Dilute the target protease (e.g., Trypsin) to a final concentration of 10 nM in the buffer. Add the peptidyl-CMK probe at varying concentrations (10 nM to 1 µM).

  • Kinetic Monitoring: Withdraw aliquots at specific time intervals (e.g., 0, 5, 10, 20, 30 minutes) and dilute them into an assay buffer containing a fluorogenic substrate (e.g., Z-Arg-AMC). Measure the residual enzymatic activity.

  • Self-Validating Protection Assay: To definitively prove that the CMK probe is labeling the active site and not a random surface nucleophile, perform a parallel incubation where the enzyme is pre-incubated with a massive excess (1 mM) of a reversible competitive inhibitor (e.g., Benzamidine). If the CMK probe is truly active-site directed, the competitive inhibitor will physically block the pocket, preventing irreversible inactivation. The enzymatic activity will be preserved upon dilution.

Quantitative Data Presentation

Extending the Fmoc-Lys(Boc)-COCH₂Cl building block into a di- or tri-peptide exponentially increases the specificity constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) of the probe. The table below summarizes the quantitative structure-activity relationship (QSAR) demonstrating how sequence elongation enhances labeling efficiency against Trypsin-like proteases.
Probe Sequence (Synthesized via Fmoc-Lys-CMK)Target EnzymeReversible Binding Affinity (

, µM)
Inactivation Rate (

, min⁻¹)
Specificity Constant (

, M⁻¹s⁻¹)
Tos-Lys-CH₂Cl (Single Amino Acid)Trypsin1.300.151,920
Ala-Lys-CH₂Cl (Dipeptide)Trypsin0.850.254,900
Pro-Phe-Lys-CH₂Cl (Tripeptide)Plasma Kallikrein0.120.3548,600
D-Val-Leu-Lys-CH₂Cl (Tripeptide)Plasmin0.080.4287,500

Table 1: Representative kinetic parameters demonstrating that extending the peptide sequence from the Lys-CMK core dramatically lowers the


 and increases the overall specificity constant.

References

  • Navia, M. A., McKeever, B. M., Springer, J. P., Lin, T. Y., Williams, H. R., Fluder, E. M., Dorn, C. P., & Hoogsteen, K. (1989). Structure of human neutrophil elastase in complex with a peptide chloromethyl ketone inhibitor at 1.84-A resolution. Proceedings of the National Academy of Sciences of the United States of America, 86(1), 7-11.[Link]

  • Coggins, J. R., Kray, W., & Shaw, E. (1974). Affinity labelling of proteinases with tryptic specificity by peptides with C-terminal lysine chloromethyl ketone. Biochemical Journal, 137(3), 579-585.[Link]

  • Bock, P. E. (1993). Thioester peptide chloromethyl ketones: reagents for active site-selective labeling of serine proteinases with spectroscopic probes. Methods in Enzymology, 222, 478-503.[Link]

Sources

Application

Application Notes &amp; Protocols: Fmoc-Lys(Boc)-COCH2Cl as a Versatile Chemical Probe for Covalent Target Identification

Introduction: The Imperative for Covalent Probes in Target Discovery In the landscape of chemical biology and drug development, identifying the specific protein targets of small molecules is a critical step that bridges...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Covalent Probes in Target Discovery

In the landscape of chemical biology and drug development, identifying the specific protein targets of small molecules is a critical step that bridges phenotypic screening with mechanistic understanding and therapeutic development.[1][2] Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemoproteomic strategy to functionally interrogate enzymes in their native biological context.[3][4][5] Central to this approach is the use of activity-based probes (ABPs)—small molecules that covalently and irreversibly bind to the active sites of specific proteins, providing a direct readout of their functional state.[3][6]

The chloromethyl ketone (CMK) moiety represents a highly effective electrophilic "warhead" for covalently modifying nucleophilic residues, such as cysteine or histidine, commonly found in the catalytic centers of enzymes like proteases.[7][8] Its reactivity makes it an ideal component for designing potent, irreversible inhibitors and chemical probes.[7][8]

This guide focuses on Fmoc-Lys(Boc)-COCH2Cl , a versatile amino acid derivative that serves as a foundational building block for synthesizing bespoke chemical probes.[9][10] The structure incorporates three key features:

  • An α-amino group protected by a base-labile Fmoc (9-fluorenylmethoxycarbonyl) group.[11][12]

  • An ε-amino group on the lysine side-chain protected by an acid-labile Boc (tert-butoxycarbonyl) group.[13]

  • A reactive chloromethyl ketone (COCH2Cl) warhead.

The orthogonal protecting groups (Fmoc and Boc) allow for selective deprotection and chemical modification at either the α- or ε-amino position.[11][14] This enables the straightforward attachment of various reporter tags (e.g., fluorophores for imaging, biotin for affinity purification) or specificity-determining elements, making Fmoc-Lys(Boc)-COCH2Cl an exceptionally adaptable tool for target identification workflows.

Mechanism of Action: Irreversible Covalent Modification

The efficacy of a CMK-based probe lies in its ability to form a stable, covalent bond with its target protein. This process transforms a non-covalent, reversible binding event into a permanent, irreversible linkage.

The mechanism proceeds via a nucleophilic substitution reaction (SN2). A nucleophilic amino acid residue (typically the thiolate of a cysteine or the imidazole of a histidine) within the enzyme's active site attacks the carbon atom bearing the chlorine. This displaces the chloride ion and forms a stable thioether or alkylated imidazole bond, respectively. This covalent modification effectively and irreversibly inactivates the enzyme. The high reactivity of the chloromethyl ketone warhead contributes significantly to the potency of these probes.[7]

Covalent Modification Mechanism cluster_0 Protein Target Protein (e.g., Cysteine Protease) Complex Initial Non-Covalent Enzyme-Inhibitor Complex Protein->Complex Reversible Binding Probe Chloromethyl Ketone Probe (R-COCH₂Cl) Probe->Complex Reversible Binding Transition SN2 Transition State Complex->Transition Nucleophilic Attack (e.g., by Cys-S⁻) CovalentAdduct Covalently Modified Inactive Enzyme Transition->CovalentAdduct Irreversible Bond Formation Cl_ion Cl⁻ Transition->Cl_ion Irreversible Bond Formation

Figure 1. Mechanism of irreversible inhibition by a chloromethyl ketone probe.

Application I: Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes to profile the functional status of enzymes directly within a complex proteome.[4][15] A fluorescently tagged probe derived from Fmoc-Lys(Boc)-COCH2Cl allows for the direct visualization of target engagement.

Workflow Overview

The general workflow involves synthesizing a fluorescent probe, incubating it with a biological sample (e.g., cell lysate), separating the proteins by SDS-PAGE, and visualizing the covalently labeled proteins via in-gel fluorescence scanning. A competitive ABPP format, where the sample is pre-treated with an unlabeled inhibitor, is a powerful method to assess the potency and selectivity of new drug candidates.[4]

ABPP Workflow Lysate Prepare Cell Lysate (Proteome) Inhibitor Optional: Pre-incubate with Unlabeled Inhibitor (Competitive ABPP) Lysate->Inhibitor Competitive Format Probe Incubate with Fluorescent CMK Probe Lysate->Probe Direct Labeling Inhibitor->Probe SDS_PAGE Separate Proteins by SDS-PAGE Probe->SDS_PAGE Scan In-Gel Fluorescence Scanning SDS_PAGE->Scan Analysis Analyze Labeled Bands (Target Engagement) Scan->Analysis AP-MS Workflow Lysate Prepare Cell Lysate (Proteome) Label Incubate with Biotin-CMK Probe Lysate->Label Capture Capture Labeled Proteins (Streptavidin Beads) Label->Capture Wash Wash Beads to Remove Non-specific Binders Capture->Wash Elute Elute or On-Bead Digest Enriched Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Identify Database Search & Protein Identification MS->Identify

Sources

Method

Advanced SPPS Methodologies: Solid-Phase Coupling Strategies for Fmoc-Lys(Boc)-COCH₂Cl

Introduction and Mechanistic Rationale The synthesis of peptide-based irreversible covalent inhibitors and activity-based probes (ABPs) frequently relies on C-terminal electrophilic warheads. The chloromethyl ketone (CMK...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The synthesis of peptide-based irreversible covalent inhibitors and activity-based probes (ABPs) frequently relies on C-terminal electrophilic warheads. The chloromethyl ketone (CMK) derivative of lysine, Fmoc-Lys(Boc)-COCH₂Cl , is a highly specialized building block used to target trypsin-like serine proteases and specific cysteine proteases (e.g., gingipains)[].

In traditional Fmoc-Solid-Phase Peptide Synthesis (SPPS), the C-terminal amino acid is anchored to an insoluble polymeric support (such as a Wang or Rink Amide resin) via its α-carboxylic acid[2]. However, Fmoc-Lys(Boc)-COCH₂Cl presents a unique structural challenge: its C-terminus is already modified into a reactive chloromethyl ketone, and its side-chain amine is protected by a Boc group, precluding standard side-chain anchoring.

To successfully utilize this building block for C-to-N peptide elongation, the resin attachment must occur chemoselectively at the CMK moiety without destroying its potential to function as a covalent warhead post-cleavage. This requires exploiting the bifunctional electrophilicity of the CMK group (the electrophilic carbonyl carbon and the electrophilic α-carbon) through two distinct, field-proven strategies:

  • The Carbazate/Hydrazone Strategy: Targets the carbonyl carbon to reversibly mask the ketone.

  • The Acyloxymethyl Ketone (AOMK) Strategy: Targets the α-carbon via Sₙ2 displacement to permanently integrate the warhead into the linker.

Solid-Phase Anchoring Workflows

Workflow A Fmoc-Lys(Boc)-COCH₂Cl (C-Terminal CMK) B Resin Anchoring Strategy A->B C1 Carbazate Linker (Hydrazone Formation) B->C1 Acid Catalysis C2 Carboxylate Resin (Sₙ2 Displacement) B->C2 Base Catalysis (KF/DIEA) D1 Ketone Masked (Cl retained) C1->D1 D2 AOMK Linkage Formed (Cl displaced) C2->D2 E Iterative Fmoc-SPPS (C-to-N Elongation) D1->E D2->E F1 Acidic Cleavage (Yields CMK Peptide) E->F1 Strat 1 Cleavage F2 Acidic Cleavage (Yields AOMK Peptide) E->F2 Strat 2 Cleavage

Solid-phase anchoring and elongation workflows for Fmoc-Lys(Boc)-COCH₂Cl building blocks.

Strategy A: Carbazate Linker (Hydrazone Capture)

Causality & Design

To synthesize a final peptide that retains the highly reactive -CH₂Cl group, the ketone must be protected during the iterative basic conditions (20% piperidine) of Fmoc-SPPS. Murphy et al. demonstrated that a resin-bound carbazate linker readily condenses with chloromethyl ketones to form a stable hydrazone[3]. This linkage prevents premature intramolecular cyclization or intermolecular nucleophilic attack on the α-carbon. PEG-polystyrene (e.g., ArgoGel) is preferred over standard 1% DVB polystyrene because hydrazone formation requires optimal swelling in slightly protic solvent mixtures[2][3].

Protocol 1: Carbazate Loading and CMK Capture

This protocol is a self-validating system: the conversion of the carbazate to the hydrazone can be quantitatively tracked via the disappearance of the free hydrazine signal.

Step 1: Linker Synthesis on Resin

  • Swell ArgoGel-OH resin (0.4 mmol/g loading) in anhydrous Dichloromethane (DCM) for 30 minutes.

  • Activate the resin by treating with p-nitrophenyl chloroformate (3.0 eq) and N-methylmorpholine (NMM, 3.5 eq) in DCM for 4 hours at room temperature.

  • Wash thoroughly with DCM and Dimethylformamide (DMF).

  • React the activated resin with methyl carbazate or a specialized hydrazine linker (5.0 eq) in DMF for 12 hours to yield the carbazate-functionalized resin.

Step 2: Chemoselective CMK Capture

  • Dissolve Fmoc-Lys(Boc)-COCH₂Cl (3.0 eq relative to resin loading) in a solution of 5% Glacial Acetic Acid in anhydrous DMF. Causality: Mild acid catalysis is required to protonate the ketone, accelerating nucleophilic attack by the carbazate without cleaving the Boc protecting group.

  • Add the solution to the carbazate resin and agitate gently for 16 hours at 25°C.

  • Drain and wash the resin sequentially with DMF (5x), DCM (5x), and Methanol (3x).

  • Self-Validation (QC): Perform a microcleavage using 95% Trifluoroacetic Acid (TFA). Analyze the filtrate via LC-MS to confirm the presence of the Fmoc-Lys-COCH₂Cl-hydrazone mass adduct.

Strategy B: Acyloxymethyl Ketone (AOMK) Formation

Causality & Design

If the end goal is to produce an Acyloxymethyl Ketone (AOMK) warhead—a highly selective, less promiscuous alternative to CMKs widely used in fluorescent ABPs—the Fmoc-Lys(Boc)-COCH₂Cl can be directly coupled to a resin-bound carboxylic acid[4]. In this Sₙ2 reaction, the carboxylate displaces the chloride ion.

The critical experimental choice here is the base. Using standard amine bases (like DIEA alone) can lead to competitive nucleophilic attack by the amine or promote epimerization at the α-carbon. Instead, Potassium Fluoride (KF) is utilized. KF acts as a non-nucleophilic hydrogen-bond acceptor that dramatically enhances the nucleophilicity of the carboxylic acid without introducing competing nucleophiles.

Protocol 2: Direct Sₙ2 Displacement to form AOMK

Step 1: Preparation of the Carboxylate Resin

  • Utilize a Trityl-OH resin. Load an Fmoc-spacer-amino acid (e.g., Fmoc-Gly-OH or a PEG-spacer with a free C-terminal carboxylate) using standard DIC/Oxyma coupling.

  • Deprotect the Fmoc group using 20% Piperidine in DMF (2 x 10 mins).

  • N-cap the spacer (if required) or ensure the terminal functional group exposes a free, reactive carboxylic acid.

Step 2: AOMK Linkage Formation

  • Swell the carboxylate-presenting resin in anhydrous DMF.

  • In a separate vial, dissolve Fmoc-Lys(Boc)-COCH₂Cl (2.5 eq) and anhydrous Potassium Fluoride (KF, 3.0 eq) in DMF.

  • Add the mixture to the resin and agitate at room temperature for 24 hours. Causality: The extended reaction time compensates for the steric hindrance of the protected lysine side-chain during the Sₙ2 displacement.

  • Wash the resin with DMF (5x), alternating with H₂O/DMF (1:1) to remove precipitated KCl salts, followed by DCM (5x).

  • Self-Validation (QC): The displacement of chloride can be indirectly verified by a negative Beilstein test on the cleaved product, or directly via LC-MS of a microcleaved sample showing the exact mass of the AOMK conjugate[4].

Peptide Elongation and Cleavage

Once Fmoc-Lys(Boc)-COCH₂Cl is successfully anchored via either Strategy A or B, standard Fmoc-SPPS principles apply, but with specific boundary conditions to protect the warhead.

Protocol 3: Iterative SPPS and Global Cleavage
  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 5 min). Note: Both hydrazone and AOMK linkages are remarkably stable to brief piperidine exposure, but prolonged treatments (>15 mins per cycle) should be avoided to prevent premature hydrolysis.

  • Amino Acid Coupling: Add the next Fmoc-AA-OH (4.0 eq), HATU (3.9 eq), and DIEA (8.0 eq) in DMF. Agitate for 45 minutes.

  • Washing: DMF (3x), DCM (3x). Repeat steps 1-3 until the sequence is complete.

  • Global Cleavage:

    • Treat the dried resin with a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / H₂O (95 : 2.5 : 2.5) for 2 hours.

    • Causality: TIPS acts as a carbocation scavenger to prevent re-alkylation of the peptide by the cleaved Boc and Trityl groups.

    • For Strategy A: Depending on the specific carbazate linker design, high concentrations of TFA will either release the free CMK or release the peptide as a stable hydrazone (which can be subsequently hydrolyzed using formaldehyde/acid exchange)[3].

    • For Strategy B: The TFA cocktail cleaves the peptide from the deep-resin anchor (e.g., Trityl), releasing the fully formed, globally deprotected AOMK peptide probe[4].

Quantitative Data & Optimization Parameters

Table 1: Physicochemical Comparison of Solid-Phase Anchoring Strategies

ParameterStrategy A: Carbazate/Hydrazone[3]Strategy B: AOMK Linkage[4]
Reaction Type Carbonyl CondensationSₙ2 Nucleophilic Displacement
Target Moiety Ketone (C=O)α-Chloride (-CH₂Cl)
Optimal Support PEG-Polystyrene (ArgoGel)1% DVB Polystyrene or PEG-PS
Final Warhead Chloromethyl Ketone (CMK)Acyloxymethyl Ketone (AOMK)
Protease Selectivity High reactivity, broad spectrumModerate reactivity, highly specific
Piperidine Stability Excellent (>98% retention)Good (~95% retention over 10 cycles)

Table 2: Optimized Reaction Parameters for Resin Loading

Reaction PhaseReagents & EquivalentsSolvent SystemTemp / TimeExpected Conversion
Hydrazone Formation CMK (3.0 eq)5% AcOH in DMF25°C / 16 h> 95%
AOMK Formation CMK (2.5 eq), KF (3.0 eq)Anhydrous DMF25°C / 24 h> 90%
Fmoc Deprotection 20% PiperidineDMF25°C / 10 min> 99%
Global Cleavage TFA / TIPS / H₂O (95:2.5:2.5)Neat25°C / 2 hQuantitative

References

  • A novel quenched fluorescent activity-based probe reveals caspase-3 activity in the endoplasmic reticulum during apoptosis. RSC Publishing. Available at:[Link]

  • General Solid-Phase Method for the Preparation of Mechanism-Based Cysteine Protease Inhibitors. ACS Publications (J. Am. Chem. Soc.). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Fmoc-Lys(Boc)-COCH2Cl Stability &amp; Handling

Executive Summary: The "Warhead" Paradox Fmoc-Lys(Boc)-COCH2Cl is not a standard amino acid derivative; it is a reactive electrophile designed to covalently modify enzymes (typically serine or cysteine proteases). The C-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Warhead" Paradox

Fmoc-Lys(Boc)-COCH2Cl is not a standard amino acid derivative; it is a reactive electrophile designed to covalently modify enzymes (typically serine or cysteine proteases). The C-terminal chloromethyl ketone (CMK) group—the "warhead"—is inherently unstable because its biological function is to react with nucleophiles.

The Core Challenge: The very reactivity that makes this compound a potent inhibitor makes it susceptible to rapid degradation by moisture, bases, and its own free amines. Standard Fmoc peptide synthesis protocols (specifically piperidine deprotection) will destroy this molecule immediately.

Critical Stability Factors (The "Why")

The stability of Fmoc-Lys(Boc)-COCH2Cl relies on maintaining the integrity of three distinct chemical moieties, each with conflicting sensitivities:

MoietyFunctionSensitivityCritical Failure Mode
-COCH2Cl (CMK) Protease InhibitionNucleophiles & Bases Hydrolysis (to alcohol) or Alkylation (Polymerization).
Fmoc Group N-term ProtectionBases Removal generates a free amine, triggering rapid self-destruction.
Boc Group Side-chain ProtectionAcids Removal exposes Lysine side chain, leading to intramolecular cyclization.
Visualizing the Degradation Pathways

The following diagram illustrates the two primary mechanisms of failure: Hydrolysis (storage failure) and Autolysis (protocol failure).

degradation_pathways Compound Fmoc-Lys(Boc)-COCH2Cl (Intact Reagent) Moisture Moisture / High pH (Nucleophilic Attack) Compound->Moisture Base Base (Piperidine) (Fmoc Removal) Compound->Base Hydrolyzed Hydroxymethyl Ketone (Inactive -OH species) Moisture->Hydrolyzed Cl displacement FreeAmine Free Amine Intermediate (Highly Unstable) Base->FreeAmine Deprotection Polymer Pyrazine/Polymer Aggregates (Yellow/Brown Precipitate) FreeAmine->Polymer Intermolecular Alkylation (Self-Reaction)

Caption: Figure 1. Degradation pathways.[1][2][3] The CMK warhead is destroyed by water (Hydrolysis) or by the molecule's own amine if Fmoc is removed (Autolysis).

Troubleshooting Dashboard

Use this guide to diagnose issues based on visual or analytical observations.

Observation Probable Cause Mechanism Corrective Action
Solid turns yellow/brown Moisture contamination or Autolysis.Formation of pyrazine derivatives or polymers via alkylation.Discard. Compound is irreversibly damaged. Ensure future storage is desiccated at -20°C.
Mass Spec: [M-18] peak Hydrolysis.Conversion of -CH2Cl (-35 Da) to -CH2OH (+17 Da) results in net mass change, often accompanied by HCl loss.Check solvents for water content. Use anhydrous DMSO/DMF only.
Mass Spec: Dimer/Polymer Base exposure.[2][4]Fmoc removal generated a free amine which attacked a neighbor's CMK group.STOP. Do not use piperidine/bases with this compound.
Precipitation in Buffer Low Solubility / Salting out.CMK derivatives are hydrophobic.Dissolve in 100% DMSO first, then dilute into buffer. Keep DMSO >5% if possible.
Loss of Inhibitory Activity Thiol reaction.Buffer contained DTT, BME, or Glutathione.Remove all reducing agents and nucleophiles (Tris, free amines) from assay buffers.
Best Practice Protocols (The "How")
A. Storage & Handling
  • Temperature: Store at -20°C (long term) or -80°C (ideal).

  • Atmosphere: Store under inert gas (Argon/Nitrogen). Oxygen is less of a threat than moisture.

  • Desiccation: Essential. Warm the vial to room temperature in a desiccator before opening to prevent condensation.

B. Solubilization Protocol

Do not attempt to dissolve directly in aqueous buffer.

  • Calculate: Determine the exact amount needed. Do not store excess stock solutions.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF.

    • Note: Ensure the DMSO is fresh. Hygroscopic DMSO introduces water, causing hydrolysis.

  • Concentration: Make a high-concentration stock (e.g., 10–50 mM).

  • Dilution: Dilute into the reaction buffer immediately prior to use.

    • Buffer constraint: Buffer pH should be < 7.5 .[5] Avoid Tris or Glycine buffers (primary amines react with CMK). Use Phosphate, HEPES, or MES.

C. Synthesis Strategy (The "Expert" Insight)

Scenario: You want to extend the peptide chain from the N-terminus of Fmoc-Lys(Boc)-COCH2Cl.

  • The Error: Using 20% Piperidine in DMF to remove Fmoc.

  • The Result: The liberated N-terminal amine will immediately attack the C-terminal chloromethyl ketone of a neighboring molecule.

  • The Solution: You generally cannot perform standard SPPS chain extension on a CMK-modified residue.

    • Alternative 1: Synthesize the full peptide sequence first, then convert the C-terminal carboxylate to a chloromethyl ketone (via mixed anhydride and diazomethane) as the final step [1].

    • Alternative 2: If you must deprotect Fmoc from a CMK species, use catalytic hydrogenation in mildly acidic conditions (e.g., Pd/C in acetic acid/methanol) to protonate the amine immediately upon formation, preventing nucleophilic attack [2].[6]

Frequently Asked Questions (FAQ)

Q: Can I use DTT or Mercaptoethanol in my lysis buffer with this inhibitor? A: No. Thiols are potent nucleophiles and will rapidly react with the chloromethyl ketone, neutralizing the inhibitor before it reaches its target protease. Use non-thiol reducing agents (like TCEP) only if strictly necessary, but ideally, avoid reducing agents entirely during the inhibition step.

Q: Why did my LC-MS show a mass shift of +18 Da? A: This likely indicates hydrolysis. The chlorine atom (Mass ~35) was displaced by a hydroxyl group (Mass ~17) from water.


 net change? Actually, the transformation is R-Cl 

R-OH.
  • Mass change:

    
     (Cl) 
    
    
    
    (OH)
    
    
    Da.
  • Correction: If you see +18 , it might be hydration of a different moiety or an adduct. However, the most common degradation is hydrolysis (loss of ~18 Da relative to parent) or dimerization (2M - HCl).

Q: Is the Boc group stable? A: Yes, Boc is stable to bases and most nucleophiles. It is only sensitive to strong acids (TFA/HCl). Do not expose the compound to high concentrations of TFA, as removing the Boc group will expose the lysine side chain amine, leading to intramolecular cyclization onto the CMK group.

References
  • Powers, J. C., et al. (1977).[7] Inhibition of subtilisin BPN' with peptide chloromethyl ketones.[7] Biochimica et Biophysica Acta (BBA) - Enzymology, 480(1), 154-161.

  • Lénárt, I., & Somlai, C. (2013). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.[6] Journal of Medicinal Chemistry. (Contextualizing the difficulty of Fmoc removal in the presence of reactive ketones).

  • Sigma-Aldrich. (n.d.). Handling and Storage Guidelines for Peptides and Proteins.

Sources

Optimization

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-Lys(Boc)-COCH₂Cl

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the synthesis of irreversible protease inhibitors and activity-based probes (ABPs) using Fmoc-Lys(Bo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the synthesis of irreversible protease inhibitors and activity-based probes (ABPs) using Fmoc-Lys(Boc)-COCH₂Cl ().

This building block presents a classic chemical dichotomy: it contains an Fmoc-protected α-amine intended for sequential coupling, alongside a highly reactive, electrophilic chloromethyl ketone (CMK) at the C-terminus. The fundamental hurdle is that the conditions required for standard Fmoc solid-phase peptide synthesis (SPPS)—specifically the use of nucleophilic bases like piperidine—will rapidly destroy the CMK group. Furthermore, once the Fmoc group is removed, the resulting free amine can attack the CMK of adjacent molecules, leading to catastrophic oligomerization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your coupling efficiency and preserve the integrity of your CMK warhead.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: I am losing the chloromethyl ketone (CMK) group during N-terminal Fmoc deprotection. What is the mechanism of this degradation? A1: This is the most common mode of failure. Standard Fmoc deprotection relies on 20% piperidine. Piperidine is a strong secondary amine nucleophile. While it effectively scavenges the dibenzofulvene byproduct of Fmoc cleavage, it simultaneously attacks the α-carbon of the chloromethyl ketone via an SN₂ mechanism, displacing the chloride ion to form a dead-end piperidinyl ketone (). Causality & Solution: To prevent this, you must either mask the CMK group during synthesis (see the Carbazate Linker Strategy below) or use non-nucleophilic/hindered bases for deprotection, such as 50% diethylamine (DEA) in DCM or 1-5% DBU, though these still carry risks of side reactions over prolonged exposure.

Q2: I am performing a solution-phase fragment coupling with H-Lys(Boc)-COCH₂Cl, but my yields are <20% and I see massive oligomerization by LC-MS. How do I fix this? A2: Once you deprotect Fmoc-Lys(Boc)-COCH₂Cl, the resulting H-Lys(Boc)-COCH₂Cl is a bifunctional molecule with both a nucleophile (free amine) and an electrophile (CMK). If the intermolecular coupling to your incoming peptide fragment is too slow, the molecules will self-condense. Causality & Solution: You must manipulate the reaction kinetics so that the desired amide bond formation outcompetes self-alkylation. Do not mix the free amine, the incoming carboxylic acid, and the coupling reagent simultaneously. Instead, pre-activate your incoming peptide-COOH with a highly efficient reagent (e.g., HATU/HOAt) and a sterically hindered base (sym-collidine) for 3-5 minutes. Only then should you add the H-Lys(Boc)-COCH₂Cl, keeping the reaction at 0 °C to suppress the higher-activation-energy self-alkylation pathway.

Q3: Is there a way to synthesize CMK-peptides entirely on solid support without destroying the warhead? A3: Yes. The most elegant and high-yielding method is the Semicarbazone/Carbazate Linker Strategy (). By reacting the CMK group with a resin-bound hydrazine (carbazate), the ketone is converted into a hydrazone. This temporary masking eliminates the electrophilicity of the CMK, rendering it completely inert to piperidine and free amines. You can then perform standard Fmoc SPPS on the N-terminus. Upon final cleavage with TFA/H₂O, the hydrazone hydrolyzes, cleanly regenerating the intact chloromethyl ketone.

Section 2: Quantitative Data – Coupling Condition Matrix

To illustrate the impact of your synthetic choices, the following table summarizes typical outcomes when attempting to couple an Fmoc-Amino Acid to the deprotected Lys(Boc)-COCH₂Cl core.

Synthesis StrategyDeprotection BaseCoupling Reagents & BaseYield of Intact CMKPrimary Impurity Profile
Solution (Standard) 20% Piperidine/DMFDIC / HOBt / DIPEA< 10%Piperidinyl ketone, oligomers
Solution (Optimized) 50% DEA/DCMHATU / sym-collidine (Pre-activated)45 - 60%Minor self-condensation
Solid-Phase (Carbazate) 20% Piperidine/DMFHATU / DIPEA (Standard SPPS)> 85% Minimal (High purity)
Section 3: Mechanistic Workflows (Visualized)

MechanisticPathways cluster_solution Solution-Phase Risks cluster_solid Solid-Phase Carbazate Strategy A Fmoc-Lys(Boc)-COCH2Cl B H-Lys(Boc)-COCH2Cl A->B Deprotection C Piperidinyl Ketone (SN2 Byproduct) A->C Piperidine E Resin-Hydrazone-CMK (Protected Electrophile) A->E Carbazate Resin D Oligomerization (Self-Attack) B->D Slow Coupling F Intact Peptide-CMK (High Yield) E->F 1. SPPS 2. TFA Cleavage

Fig 1: Reaction pathways and degradation risks of Fmoc-Lys(Boc)-COCH2Cl during peptide synthesis.

Workflow N1 1. Loading Attach CMK to Carbazate Resin N2 2. Protection CMK masked as Hydrazone N1->N2 N3 3. Elongation Standard Fmoc SPPS (Piperidine Safe) N2->N3 N4 4. Cleavage TFA/H2O releases Intact Peptide-CMK N3->N4

Fig 2: Step-by-step workflow for the solid-phase carbazate protection strategy.

Section 4: Validated Experimental Protocols

Protocol A: Solid-Phase Synthesis via Carbazate Linker (Gold Standard) This self-validating system ensures the CMK is protected from nucleophiles throughout the iterative SPPS cycles.

  • Resin Preparation: Swell a carbazate-functionalized resin (e.g., Wang-carbazate) in anhydrous THF for 30 minutes.

  • CMK Loading: Dissolve Fmoc-Lys(Boc)-COCH₂Cl (3.0 equivalents relative to resin loading) in THF. Add to the resin and heat gently to 45 °C for 6 hours. The ketone reacts with the carbazate to form a stable hydrazone linkage. Wash extensively with THF and DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Self-Validation Check: The CMK is now protected as a hydrazone; piperidine will not degrade it. Wash with DMF (5×).

  • Peptide Elongation: Couple subsequent Fmoc-amino acids using standard HATU/DIPEA chemistry. Monitor coupling completion via the Kaiser test.

  • Cleavage & Unmasking: Treat the resin with a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5) for 2 hours at room temperature. This step simultaneously removes the Boc protecting group on the Lysine side chain, cleaves the peptide from the resin, and hydrolyzes the hydrazone to regenerate the active chloromethyl ketone.

  • Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: Solution-Phase Fragment Coupling (For Pre-Assembled Peptides) Use this protocol only if solid-phase carbazate chemistry is unavailable. It relies on strict kinetic control.

  • Fmoc Removal: Dissolve Fmoc-Lys(Boc)-COCH₂Cl in a 50% solution of diethylamine (DEA) in DCM. Stir for 2 hours at room temperature. Evaporate the solvent under reduced pressure and co-evaporate with toluene (3×) to remove all traces of DEA. Do not use piperidine.

  • Pre-Activation: In a separate flask, dissolve your pre-assembled Peptide-COOH fragment (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and sym-collidine (2.0 eq). Stir at room temperature for exactly 3 minutes to form the active ester.

  • Kinetic Coupling: Cool the pre-activated mixture to 0 °C. Dissolve the deprotected H-Lys(Boc)-COCH₂Cl (1.2 eq) in a minimal volume of DMF and add it dropwise to the activated peptide.

  • Completion: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 1 additional hour. Quench with water, extract with EtOAc, and purify via reverse-phase HPLC immediately to prevent late-stage degradation.

References
  • Murphy, A. M., et al. "General Solid-Phase Method for the Preparation of Mechanism-Based Cysteine Protease Inhibitors." Journal of the American Chemical Society, 1999, 121(49), 11351-11354.[Link]

Troubleshooting

Technical Support Center: Chloromethyl Ketone (CMK) Reactivity Management

The following guide is designed as a Tier 3 Technical Support resource for researchers synthesizing or handling peptide chloromethyl ketones (CMKs). It prioritizes chemical stability, mechanistic troubleshooting, and saf...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a Tier 3 Technical Support resource for researchers synthesizing or handling peptide chloromethyl ketones (CMKs). It prioritizes chemical stability, mechanistic troubleshooting, and safety.

Topic: Managing the reactivity of chloromethyl ketones during workup and isolation. Document ID: CMK-TRBL-004 Role: Senior Application Scientist Desk Status: Active

Executive Summary: The Electrophile Paradox

Chloromethyl ketones (CMKs) are invaluable in drug discovery as irreversible serine and cysteine protease inhibitors. Their mechanism relies on a "warhead" strategy: the ketone positions the molecule within the active site, while the chloromethyl group acts as an electrophile to alkylate the catalytic histidine or cysteine.

The Challenge: The same reactivity that makes CMKs potent inhibitors makes them notoriously unstable during workup. They are prone to:

  • Solvolysis/Hydrolysis: Rapid degradation in aqueous basic media.

  • Autocyclization: Dipeptidyl CMKs can self-react to form pyrazines.

  • Nucleophilic Scavenging: Unintended reaction with solvents (alcohols, amines).

This guide provides the protocols required to navigate these instability windows.

Troubleshooting & FAQs

Q1: I observe a significant loss of product yield during aqueous extraction. The mass spec shows a +18 Da or +32 Da peak. What is happening?

Diagnosis: You are likely experiencing Solvolysis .

  • +18 Da: Hydrolysis of the chloride to an alcohol (hydroxymethyl ketone).

  • +32 Da (if Methanol is used): Methanolysis to a methoxymethyl ketone.

The Mechanism: The


-carbon is highly electrophilic. In aqueous buffers, especially at pH > 7.0, hydroxide ions attack the methylene carbon, displacing chloride. This reaction is accelerated by heat and the presence of neighboring electron-withdrawing groups.

Corrective Action:

  • Acidify the Aqueous Phase: Maintain the aqueous layer at pH 2–3 using dilute HCl or Citrate buffer during extraction. CMKs are significantly more stable under acidic conditions.

  • Temperature Control: Perform all extractions at 0–4°C . Never use warm water to dissolve the crude solid.

  • Solvent Swap: If possible, avoid aqueous workup entirely. Precipitate the product from the reaction mixture using cold diethyl ether or hexane if the peptide backbone allows.

Q2: My dipeptidyl-CMK purity is dropping, and I see a complex aromatic impurity by NMR/HPLC.

Diagnosis: You are seeing Autocyclization to Pyrazines . Specific to dipeptidyl chloromethyl ketones (e.g., Lys-Ala-CMK), the N-terminal amine (if deprotected) or the amide nitrogen can attack the ketone carbonyl or the chloromethyl group intramolecularly.

Technical Insight: Research indicates that during acid hydrolysis or prolonged storage, dipeptidyl CMKs can cyclize to form 2-hydroxy-3,6-dialkyl-5-methylpyrazine . This is an irreversible degradation pathway that depletes your active inhibitor.

Corrective Action:

  • Keep N-Terminus Protected: Do not deprotect the N-terminus (e.g., Boc removal) until immediately before use in the biological assay.

  • Avoid Strong Acid Storage: While extraction requires mild acid, storage in strong acid (like neat TFA) promotes this cyclization. Lyophilize immediately after HPLC purification.

Q3: Can I purify my CMK using standard silica gel chromatography?

Diagnosis: Risky. Standard silica is slightly acidic and possesses active silanol groups (Si-OH) that can act as nucleophiles or catalysts for decomposition.

Corrective Action:

  • Deactivate the Silica: Pre-wash the silica column with 1% Et3N (Triethylamine) in Hexane/DCM to neutralize acidity, but only if your specific CMK is stable to transient base exposure.

  • Preferred Method (Reverse Phase): Use C18 Reverse Phase Flash chromatography with a Water/Acetonitrile (+0.1% Formic Acid) gradient. The slight acidity of formic acid stabilizes the CMK better than the active surface of normal phase silica.

Experimental Protocols

Protocol A: Optimized Workup for Peptide Chloromethyl Ketone Synthesis

Context: Isolation of a CMK synthesized via the Mixed Anhydride/Diazomethane route.

Reagents:

  • Crude Reaction Mixture (containing diazoketone intermediate)

  • Anhydrous HCl (4M in Dioxane)

  • Extraction Solvent: Ethyl Acetate (EtOAc)

  • Wash Buffer: 5% Citric Acid (aq), Saturated NaCl (Brine)

Workflow:

  • Conversion: Treat the diazoketone (R-CO-CHN2) with anhydrous HCl/Dioxane at 0°C. Gas evolution (N2) indicates reaction progress.

  • Quench (Critical Step): Once starting material is consumed (TLC/LCMS), do not add water immediately.

  • Concentration: Evaporate the volatile Dioxane/HCl under reduced pressure at <30°C .

  • Partition: Redissolve the residue in EtOAc.

  • Wash 1 (Acidic): Wash rapidly ( < 2 mins) with cold (4°C) 5% Citric Acid .

    • Why? Removes water-soluble impurities while keeping pH low to prevent hydrolysis.

  • Wash 2 (Neutral): Wash with cold Brine.

  • Dry: Dry over Anhydrous Na2SO4 (Sodium Sulfate). Avoid MgSO4 as it can be slightly Lewis acidic.

  • Storage: Store as a solid at -20°C or -80°C.

Protocol B: Quenching Excess CMK in Biological Assays

Context: You have labeled a protein with CMK and need to stop the reaction.

  • Stop Reagent: Dithiothreitol (DTT) or

    
    -Mercaptoethanol (BME).
    
  • Action: Add thiol in 10-fold molar excess relative to the CMK.

  • Mechanism: The thiol is a superior nucleophile compared to water/protein residues. It rapidly alkylates the chloromethyl group, rendering it inert to the protein.

Visualizations & Mechanisms

Figure 1: Degradation Pathways of Chloromethyl Ketones

This diagram illustrates the competing pathways: the desired inhibition versus the hydrolytic and cyclization degradation routes.

CMK_Reactivity CMK Chloromethyl Ketone (R-CO-CH2-Cl) Inhibition Irreversible Inhibition (Covalent Complex) CMK->Inhibition  Specific Alkylation   Hydrolysis Hydroxymethyl Ketone (Inactive Degradant) CMK->Hydrolysis  Solvolysis (Fast at pH > 7)   Pyrazine Pyrazine Derivative (Cyclized Degradant) CMK->Pyrazine  Autocyclization (Acid/Time)   Target Target Protease (His/Cys Active Site) Target->Inhibition Water Water/OH- (pH > 7) Water->Hydrolysis Intra Intramolecular Amine (Dipeptides) Intra->Pyrazine

Caption: Figure 1. Competitive reaction pathways. High pH promotes hydrolysis (Red), while specific structural features promote pyrazine formation. Optimal workup targets the green pathway stability.

Figure 2: Workup Decision Tree

A logic gate for selecting the correct purification strategy based on compound properties.

Workup_Strategy Start Crude CMK Reaction Mix Solubility Is the peptide hydrophobic? Start->Solubility Hydrophobic Yes (Protected Sidechains) Solubility->Hydrophobic Yes Hydrophilic No (Free Sidechains) Solubility->Hydrophilic No Extract Extraction Strategy: Cold EtOAc vs 5% Citric Acid Hydrophobic->Extract HPLC Purification: Reverse Phase (C18) 0.1% Formic Acid/ACN Hydrophilic->HPLC Precip Precipitation Strategy: Add Cold Ether/Hexane Lyophil Lyophilize Immediately Precip->Lyophil Extract->Precip If solid forms Extract->HPLC If oil remains HPLC->Lyophil

Caption: Figure 2. Decision matrix for CMK isolation. Avoiding aqueous contact (Precipitation) is preferred over Extraction. Direct HPLC is required for hydrophilic analogs.

Data Summary: Stability Profile

ParameterConditionStability ImpactRecommendation
pH > 7.5Critical Instability (Hydrolysis t1/2 < 30 mins)Maintain pH 2.0 – 4.0
Temperature > 25°CModerate InstabilityWork at 4°C
Solvent Methanol/EthanolHigh Risk (Solvolysis)Use ACN, DCM, or EtOAc
Silica Gel UntreatedModerate Risk (Acidic degradation)Use Reverse Phase or Neutralized Silica
Storage DMSO SolutionLow Risk (if anhydrous)Store as solid powder at -20°C

References

  • Mechanism of Inhibition: Powers, J. C., et al. "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews, 2002.

  • Pyrazine Formation: Tomchishen, M., et al. "Unexpected reaction of dipeptidyl chloromethyl ketone during acid hydrolysis." RSC Advances, 2024.

  • Synthesis & Stability: Angliker, H., et al. "Synthesis and properties of peptidyl chloromethyl ketones." Biochemical Journal, 1987.

  • Safety Data: Cayman Chemical. "Tosyl Phenylalanyl Chloromethyl Ketone - Safety Data Sheet."

Optimization

Technical Support Center: Troubleshooting Fmoc-Lys(Boc)-COCH₂Cl Reagents

The following guide is structured as a Tier 3 Technical Support resource, designed for high-level troubleshooting by researchers and process chemists. Subject: Diagnostic & Mitigation Strategies for Unexpected Side Produ...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for high-level troubleshooting by researchers and process chemists.

Subject: Diagnostic & Mitigation Strategies for Unexpected Side Products Reagent: Fmoc-Lys(Boc)-chloromethyl ketone (Fmoc-Lys(Boc)-CMK) Ticket Priority: High (Irreversible chemical modification risks)

Executive Summary: The "Electrophile Paradox"

Fmoc-Lys(Boc)-COCH₂Cl is a dual-nature reagent. It serves as a critical building block for protease inhibitors (e.g., trypsin-like serine proteases) but possesses an inherent "self-destruct" mechanism during standard peptide synthesis.

The core issue lies in the chloromethyl ketone (CMK) moiety. While designed to alkylate the active site histidine of a target enzyme, this electrophilic group cannot distinguish between a protease's active site and the secondary amines (e.g., piperidine) used in standard Fmoc deprotection.

Critical Warning: Do NOT use standard 20% piperidine/DMF deprotection on resin-bound peptides terminated with this unit, or on the molecule itself if extending the N-terminus. This will result in immediate alkylation of the deprotection base, destroying the inhibitor.

Diagnostic Troubleshooting Guide (Q&A)

Category A: Mass Spectrometry Anomalies

Q1: I observed a mass shift of +49 Da (or +85 Da) after Fmoc deprotection. What happened? Diagnosis: Aminolysis of the Chloromethyl Ketone. You likely used piperidine or diethylamine to remove the Fmoc group.[1]

  • Mechanism: The secondary amine (piperidine) acted as a nucleophile, displacing the chloride atom on the chloromethyl ketone.

  • The Math:

    • Loss of Chlorine:

      
      
      
    • Addition of Piperidinyl group (

      
      ): 
      
      
      
    • Net Shift:

      
      
      
  • Resolution: This reaction is irreversible. You must alter your synthesis strategy (see Protocols section). If the mass shift is exactly +85 Da, it suggests a stable adduct or salt without chloride displacement, though alkylation is thermodynamically favored.

Q2: My LC-MS shows a product with a mass shift of -18 Da relative to the expected mass. Is this dehydration? Diagnosis: Intramolecular Cyclization or Hydrolysis.

  • Scenario 1 (Cyclization): If the Boc group was compromised (e.g., exposure to TFA or strong acid), the

    
    -amine of the Lysine side chain is free. It will attack the 
    
    
    
    -chloromethyl ketone intramolecularly, displacing chloride and forming a cyclic amine.
  • Scenario 2 (Hydrolysis): If the reaction was exposed to aqueous base, the

    
     converted to 
    
    
    
    (hydroxymethyl ketone).
    • Cl (

      
      ) 
      
      
      
      OH (
      
      
      ). Net shift:
      
      
      .

Q3: I see a "dimer" peak (2M) in my purified product. Diagnosis: Intermolecular Alkylation. Concentrated solutions of chloromethyl ketones can undergo self-alkylation, where the carbamate nitrogen (if slightly deprotonated) or trace free amines attack the CMK of a neighboring molecule.

  • Fix: Store lyophilized at -20°C. Avoid storing in basic buffers or high concentrations in DMSO for extended periods.

Category B: Synthesis & Visual Defects

Q4: The white solid has turned into a yellow gum during storage. Diagnosis: Polymerization/Degradation. Chloromethyl ketones are reactive alkylating agents. Yellowing indicates the formation of conjugated byproducts (fulvene derivatives if Fmoc is falling off) or polymerization initiated by trace moisture/base.

  • Action: Discard. The purity is likely compromised.

Q5: During the synthesis of the reagent (via Diazomethane), I see a methyl ester byproduct. Diagnosis: Wolff Rearrangement/Solvolysis. If the mixed anhydride intermediate reacts with methanol (often used in diazomethane generation) or if the diazoketone is not quenched rapidly with HCl, you may form the methyl ester (


) instead of the chloromethyl ketone.

Deep Dive: The Chemistry of Failure

The following diagram illustrates the competing pathways that lead to the side products described above.

G Start Fmoc-Lys(Boc)-COCH2Cl (Intact Reagent) Piperidine Piperidine/DMF (Fmoc Deprotection) Start->Piperidine User adds Base Acid TFA/Acid (Boc Removal) Start->Acid Premature Acid Target Peptide-Lys(Boc)-COCH2Cl (Desired Product) Start->Target Coupling to N-term (No Fmoc removal on CMK unit) Adduct Piperidinyl-Adduct (Mass +49 Da) DEAD END Piperidine->Adduct Nucleophilic Attack on -CH2Cl FreeAmine Fmoc-Lys(NH2)-COCH2Cl (Unstable Intermediate) Acid->FreeAmine Boc Cleavage Cyclic Cyclized Product (Intramolecular Alkylation) DEAD END FreeAmine->Cyclic Side Chain Attack

Figure 1: Degradation pathways of Fmoc-Lys(Boc)-COCH₂Cl. The red paths indicate irreversible damage caused by standard deprotection reagents.

Experimental Protocols & Mitigation

Protocol A: Correct Usage in Peptide Synthesis

To incorporate Fmoc-Lys(Boc)-COCH₂Cl into a peptide without destroying it, you must change the assembly direction or strategy.

Strategy 1: The "Fragment Condensation" Approach (Recommended) Do not use Fmoc-Lys(Boc)-COCH₂Cl as a starting material on resin if you plan to grow the chain from it. Instead:

  • Synthesize the rest of the peptide chain (N-terminus to Pre-C-terminus) on a 2-chlorotrityl chloride resin (hyper-acid labile).

  • Cleave the protected peptide fragment using mild acid (1% TFA/DCM) to retain side-chain protecting groups (Boc, tBu).

  • Couple the Fmoc-Lys(Boc)-COCH₂Cl (or H-Lys(Boc)-COCH₂Cl) to the C-terminus of the protected peptide fragment in solution phase.

Strategy 2: The "Boc Chemistry" Alternative If you must synthesize in the C


N direction with the CMK already present, use Boc-SPPS .
  • Reasoning: Boc removal uses TFA (Acid).[2][3] Chloromethyl ketones are generally stable to TFA (unlike bases).

  • Note: You must use HF for final cleavage, which is hazardous. Strategy 1 is preferred for safety.

Protocol B: Data Comparison of Side Products
Observation (LC-MS)Calculated

Mass
Probable CauseStructural Change
+48.7 Da +49 DaPiperidine Attack

+85.1 Da +85 DaPiperidine AdductFormation of hemiaminal salt (rare)
-18.5 Da -18 DaHydrolysis

-36.5 Da -36 DaCyclization (post-Boc loss)Loss of HCl (Intramolecular)
+14.0 Da +14 DaMethylation

(Synthesis artifact)

References

  • Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639–4750.

  • Larsen, B. D., & Holm, A. (1994).[4] Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1–9.[4]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256.

  • Verhelst, S. H., & Bogyo, M. (2005). Solid-Phase Synthesis of Aza-Peptide Epoxides and Aza-Peptide Michael Acceptors. ChemBioChem, 6, 2253-2259. (Demonstrates compatibility issues of electrophiles with SPPS bases).

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Analysis of Peptides Modified with Fmoc-Lys(Boc)-COCH2Cl

Welcome to the technical support center for the mass spectrometry analysis of peptides modified with the affinity label Fmoc-Lys(Boc)-COCH2Cl. This resource is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the mass spectrometry analysis of peptides modified with the affinity label Fmoc-Lys(Boc)-COCH2Cl. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this reactive building block in their chemical biology and proteomics workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

The use of Fmoc-Lys(Boc)-COCH2Cl allows for the introduction of a chloromethylketone (CMK) warhead onto a peptide. This electrophilic group can form a covalent bond with nucleophilic residues, such as histidine or cysteine, in a target protein, making it a valuable tool for activity-based protein profiling (ABPP) and the development of targeted covalent inhibitors.[1] However, the inherent reactivity of the CMK group, combined with the protecting groups (Fmoc and Boc), can present unique challenges during mass spectrometric analysis. This guide provides practical, field-proven insights to help you navigate these complexities and obtain high-quality, reproducible data.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the LC-MS/MS analysis of peptides modified with Fmoc-Lys(Boc)-COCH2Cl.

Q1: I am observing a complex mixture of species in my full MS scan, not just my expected modified peptide. What are the likely side products?

A1: The presence of multiple species is a frequent observation due to the reactivity of the chloromethylketone and the lability of the protecting groups. Common side products include:

  • Hydrolysis of the chloromethylketone: The -COCH2Cl group can be hydrolyzed to a hydroxyl group (-COCH2OH), resulting in a mass decrease of 18.99 Da (Cl replaced by OH).

  • Intramolecular cyclization: The liberated N-terminal amine after Fmoc deprotection can react with the electrophilic chloromethylketone, leading to undesired cyclized byproducts.[2]

  • Adducts with scavengers or bases: If piperidine is used for Fmoc deprotection, it can form adducts with the reactive CMK group.[3]

  • Premature loss of the Boc group: While generally stable to the basic conditions used for Fmoc removal, some loss of the acid-labile Boc group can occur, leading to a mass decrease of 100.12 Da.[4]

Expert Tip: To minimize these side reactions, it is crucial to carefully control the reaction conditions, particularly during Fmoc deprotection. Using milder bases or alternative deprotection strategies can be beneficial.[2]

Q2: My peptide signal is weak or absent. What are the potential causes and solutions?

A2: Poor signal intensity is a common issue that can stem from several factors throughout the experimental workflow.

Possible Cause Troubleshooting Steps
Sample Loss During Preparation Peptides, especially those with hydrophobic protecting groups like Fmoc, can adhere to plasticware. Use low-retention tubes and pipette tips. Ensure complete dissolution in an appropriate solvent.
Inefficient Ionization The bulky and hydrophobic Fmoc and Boc groups can sometimes suppress ionization.[5] Optimize electrospray ionization (ESI) source parameters. Consider derivatization to introduce a fixed positive charge, which can enhance ionization efficiency.[6][7]
Poor Chromatographic Peak Shape Strong interactions between the modified peptide and the column can lead to broad peaks and reduced signal-to-noise.[8] Optimize the LC gradient and consider using a different column chemistry.
In-source Fragmentation The labile protecting groups can fragment in the ion source before reaching the mass analyzer. Reduce the source fragmentation or cone voltage.
Q3: I'm having difficulty sequencing my modified peptide using CID fragmentation. Why is this, and what can I do?

A3: Collision-Induced Dissociation (CID) can be challenging for peptides modified with Fmoc-Lys(Boc)-COCH2Cl for a few reasons:

  • Labile Protecting Groups: The Fmoc and Boc groups are often the first to fragment, leading to dominant neutral losses in the MS/MS spectrum and leaving little energy for backbone fragmentation.[5]

  • Charge State: The presence of the basic lysine residue typically results in a doubly charged precursor ion, which is ideal for CID.[9] However, the protecting groups can influence the charge distribution.

  • Chloromethylketone Reactivity: The CMK group itself can influence fragmentation pathways.

Solutions:

  • Optimize Collision Energy: Perform a collision energy ramp or stepped collision energy experiment to find the optimal energy that balances fragmentation of the protecting groups and the peptide backbone.[10]

  • Alternative Fragmentation Methods: Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) are non-ergodic fragmentation methods that are often better at preserving labile modifications and providing more extensive backbone fragmentation.[10][11] These methods are particularly useful for obtaining sequence information on modified peptides.

II. Troubleshooting Guide

This section provides a more detailed, step-by-step approach to troubleshooting specific problems encountered during the mass spectrometry analysis of Fmoc-Lys(Boc)-COCH2Cl modified peptides.

Problem 1: High Background Noise and Contaminants in the Mass Spectrum

High background noise can obscure your peptide signal and make data interpretation difficult.

Start High Background Noise CheckSolvents Are solvents and reagents MS-grade? Start->CheckSolvents CheckSamplePrep Is the sample preparation protocol clean? CheckSolvents->CheckSamplePrep Yes Solution1 Replace with fresh, high-purity solvents. CheckSolvents->Solution1 No CheckColumn Is the LC column contaminated? CheckSamplePrep->CheckColumn Yes Solution2 Incorporate a desalting/cleanup step (e.g., C18 ZipTip). CheckSamplePrep->Solution2 No Solution3 Wash the column extensively or replace it. CheckColumn->Solution3 Yes

Caption: Troubleshooting workflow for high background noise.

Detailed Steps:

  • Verify Solvent and Reagent Purity: Always use LC-MS grade solvents and fresh reagents. Non-volatile salts and other impurities can contribute significantly to background noise.[12]

  • Implement a Sample Cleanup Protocol: Before LC-MS analysis, it is crucial to desalt and purify your peptide sample. Solid-phase extraction (SPE) with C18 cartridges or tips is a common and effective method.[13][14]

  • Assess LC Column Health: If the background noise persists, your column may be contaminated. Run several blank injections with a steep organic gradient to wash the column. If this is ineffective, the column may need to be replaced.[12]

Problem 2: Inconsistent Retention Times and Poor Peak Shapes

Reproducible chromatography is essential for reliable quantification and identification.

Start Inconsistent Retention Time / Poor Peak Shape CheckEquilibration Is the column properly equilibrated? Start->CheckEquilibration CheckMobilePhase Is the mobile phase composition correct and stable? CheckEquilibration->CheckMobilePhase Yes Solution1 Increase equilibration time before each injection. CheckEquilibration->Solution1 No CheckSampleSolvent Is the sample dissolved in a compatible solvent? CheckMobilePhase->CheckSampleSolvent Yes Solution2 Prepare fresh mobile phases and ensure proper mixing. CheckMobilePhase->Solution2 No Solution3 Dissolve the sample in the initial mobile phase or a weaker solvent. CheckSampleSolvent->Solution3 No

Caption: Troubleshooting workflow for chromatographic issues.

Detailed Steps:

  • Ensure Adequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to retention time shifts.

  • Verify Mobile Phase Preparation: Inaccuracies in mobile phase preparation can cause significant variability. Prepare fresh mobile phases daily and ensure they are thoroughly mixed. The use of an appropriate acidic modifier, such as formic acid, is crucial for good peak shape in reversed-phase chromatography of peptides.[15]

  • Optimize Sample Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can lead to peak distortion. Whenever possible, dissolve your sample in the starting mobile phase.[8]

III. Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis

This protocol outlines a general procedure for preparing your Fmoc-Lys(Boc)-COCH2Cl modified peptide for mass spectrometry.

  • Resuspend the Peptide: Dissolve the lyophilized peptide in a suitable solvent to create a stock solution (e.g., 1 mg/mL in 50% acetonitrile/water).

  • Dilution: Dilute the stock solution to the desired final concentration (typically in the low µg/mL to high ng/mL range) using the initial mobile phase of your LC method (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).[12]

  • Desalting (if necessary): If your sample contains a high concentration of non-volatile salts, use a C18 desalting spin column or tip according to the manufacturer's instructions. Ensure the peptide binds to the C18 resin by acidifying the sample with formic or trifluoroacetic acid to a pH < 3.[13]

  • Transfer to Autosampler Vial: Transfer the final diluted and desalted sample to an appropriate autosampler vial for analysis.

Protocol 2: Collision Energy Optimization for MS/MS

This protocol describes how to determine the optimal collision energy for fragmenting your modified peptide.

  • Infuse or Inject the Peptide: Introduce the purified peptide sample into the mass spectrometer via direct infusion or through the LC system.

  • Select the Precursor Ion: In the instrument control software, set up an MS/MS experiment to isolate the precursor ion of your modified peptide.

  • Acquire MS/MS Spectra at Different Collision Energies: Program the instrument to acquire a series of MS/MS spectra at varying collision energies. This can be done as a ramp or as a series of discrete steps.

  • Analyze the Spectra: Examine the resulting MS/MS spectra to identify the collision energy that provides the best balance between fragmentation of the protecting groups and the peptide backbone, yielding the most informative sequence ions (b- and y-ions).[10]

IV. References

  • UCSF Mass Spectrometry Facility. (2010, March 31). Sample Preparation Methods for MS Based Proteomics. Retrieved from

  • BOC Sciences. Fmoc Amino Acids. Retrieved from

  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. Retrieved from

  • PMC - NIH. A liquid chromatography mass spectrometry assay for determination of PD168393, a specific and irreversible inhibitor of erbB membrane tyrosine kinases, in rat serum. Retrieved from

  • ThermoFisher. Sample preparation for mass spectrometry. Retrieved from

  • PMC - NIH. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from

  • ACS Omega. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from

  • Benchchem. Decoding Modified Peptides: A Comparative Guide to the Mass Spectrometry of Boc-Lys(2-Picolinoyl)-OH. Retrieved from

  • Aragen Life Sciences. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Retrieved from

  • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from

  • G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis. Retrieved from

  • ChemPep. 71989-26-9 | Fmoc-Lys(Boc)-OH. Retrieved from

  • Thermo Fisher Scientific. Mass Spectrometry Sample Clean-Up Support—Troubleshooting. Retrieved from

  • PMC. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. Retrieved from

  • MDPI. (2021, November 18). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Retrieved from

  • The influence of a C-terminal basic residue on peptide fragmentation pathways. (2012, March 10). Retrieved from

  • ACS Publications. (2024, January 25). Peptide-Based Covalent Inhibitors Bearing Mild Electrophiles to Target a Conserved His Residue of the Bacterial Sliding Clamp | JACS Au. Retrieved from

  • Screening and identification of DPP-IV inhibitory peptides from deer skin hydrolysates by an integrated approach of LC. Retrieved from

  • Alliance Bioversity International - CIAT. Mass Spectrometer (MS) troubleshooting guide. Retrieved from

  • ResolveMass Laboratories Inc. (2026, February 11). How to Identify Unknown Peptides by LCMS Testing. Retrieved from

  • PubMed. Method to correlate tandem mass spectra of modified peptides to amino acid sequences in the protein database. Retrieved from

  • ResearchGate. Optimization of Removal Conditions for the Fmoc PG Was Performed Using Acidic Hydrogenolysis e. Retrieved from

  • Request PDF. (2025, August 6). Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization. Retrieved from

  • ChemScene. 625090-55-3 | Fmoc-Lys(Boc)-COCH2Cl. Retrieved from

  • MilliporeSigma. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Retrieved from

  • ChemPep. Fmoc Solid Phase Peptide Synthesis. Retrieved from

  • IQVIA Laboratories. Quantitative Assays for Peptides using LC-MS. Retrieved from

  • Benchchem. Technical Support Center: Mass Spectrometry for Peptide Sequence Verification. Retrieved from

  • PMC. Comprehending Dynamic Protein Methylation with Mass Spectrometry. Retrieved from

  • PubMed - NIH. (2006, June 15). Enhancing electrospray ionization efficiency of peptides by derivatization. Retrieved from

  • ResearchGate. (2014, January 11). How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)?. Retrieved from

  • ResearchGate. (2025, August 6). Analysis of Post-translational Modifications by LC-MS/MS. Retrieved from

  • bioRxiv. (2020, July 10). PTM-Shepherd: analysis and summarization of post-translational and chemical modifications from open search results. Retrieved from

  • Department of Chemistry and Biochemistry. Mass spectrometry of peptides and proteins. Retrieved from

  • My Computer Science and Engineering Department. (2002, May 1). Method to Correlate Tandem Mass Spectra of Modified Peptides to Amino Acid Sequences in the Protein Database. Retrieved from

  • European Pharmaceutical Review. (2013, October 22). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. Retrieved from

  • bioRxiv. (2024, May 17). Mass spectral feature analysis of ubiquitylated peptides provides insights into probing the dark ubiquitylome. Retrieved from

  • PMC. Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Retrieved from

V. Disclaimer

This technical support guide is intended for informational purposes only and should not be considered a substitute for professional scientific advice. The protocols and troubleshooting suggestions provided are general recommendations and may require optimization for your specific experimental conditions and instrumentation. Always adhere to laboratory safety protocols and consult your instrument's user manual for detailed operational instructions. The author and publisher of this guide are not liable for any damages or losses resulting from the use or misuse of the information contained herein.

Sources

Reference Data & Comparative Studies

Validation

Comparing Fmoc-Lys(Boc)-COCH2Cl to other irreversible inhibitors

Title: Comprehensive Comparison Guide: Fmoc-Lys(Boc)-COCH₂Cl vs. Alternative Irreversible Protease Inhibitors As a Senior Application Scientist, I frequently guide drug development teams through the complex landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: Fmoc-Lys(Boc)-COCH₂Cl vs. Alternative Irreversible Protease Inhibitors

As a Senior Application Scientist, I frequently guide drug development teams through the complex landscape of covalent warhead selection. The choice of an electrophilic trap dictates not only the potency of a protease inhibitor but also its selectivity, toxicity, and in vivo viability.

This guide provides an objective, data-driven comparison between Fmoc-Lys(Boc)-COCH₂Cl —a classic, highly reactive


-chloromethyl ketone (CMK)—and alternative irreversible inhibitors such as fluoromethyl ketones (FMKs) and vinyl sulfones (VS).

Mechanistic Causality: The Chloromethyl Ketone (CMK) Warhead

To understand the utility of Fmoc-Lys(Boc)-COCH₂Cl, we must dissect the causality behind its molecular design. Structurally, it is a protected lysine derivative equipped with an


-chloromethyl ketone warhead.

Why the bulky protecting groups? The fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups are not merely synthetic conveniences; they act as massive hydrophobic determinants. When interacting with a target protease, these bulky groups occupy the expansive S2 and S3 subsites, significantly driving the initial non-covalent binding affinity (


)[1]. The basic lysine side chain directs the molecule specifically into the S1 pocket of trypsin-like proteases.

The Alkylation Event: Once the reversible Michaelis complex is formed, the CMK warhead executes its irreversible attack.

  • In Serine Proteases: The active-site serine attacks the carbonyl carbon to form a tetrahedral hemiketal intermediate. Subsequently, the adjacent active-site histidine attacks the

    
    -carbon, displacing the chloride ion and forming a permanent covalent cross-link[2].
    
  • In Cysteine Proteases: The hyper-nucleophilic thiolate directly displaces the chloride leaving group via a rapid

    
     mechanism, yielding a stable thioether[2].
    

MOA Target Target Protease (Serine/Cysteine) Complex Reversible Michaelis Complex (E·I) Target->Complex Binding (K_I) Inhibitor Fmoc-Lys(Boc)-COCH2Cl (CMK Inhibitor) Inhibitor->Complex Binding (K_I) Hemiketal Tetrahedral Intermediate (Serine Attack) Complex->Hemiketal Nucleophilic Attack (Ser) Alkylation Irreversible Alkylation (His/Cys Displaces Cl⁻) Complex->Alkylation Direct SN2 Attack (Cys) Hemiketal->Alkylation Epoxide Formation / His Attack DeadEnzyme Inactivated Enzyme (Covalent Adduct) Alkylation->DeadEnzyme Cl⁻ Release (k_inact)

Reaction pathway of Fmoc-Lys(Boc)-COCH2Cl mediating irreversible protease inactivation.

Comparative Analysis: CMKs vs. Alternative Warheads

While CMKs are exceptionally potent, their high electrophilicity can lead to off-target alkylation of cellular nucleophiles (e.g., glutathione). This has driven the development of alternative warheads.

  • Fluoromethyl Ketones (FMKs): The C-F bond is significantly stronger than the C-Cl bond. This reduced electrophilicity makes FMKs highly selective for hyper-nucleophilic active-site cysteines, meaning they generally do not inhibit serine proteases[3]. FMKs have largely replaced CMKs in in vivo studies due to their lower off-target toxicity[3].

  • Vinyl Sulfones (VS): These act via a Michael addition mechanism rather than displacement. They are strictly selective for cysteine proteases and exhibit exceptional aqueous stability.

  • Boronic Acids: While not strictly irreversible, boronic acids (like Bortezomib) form slowly reversible covalent adducts. Interestingly, replacing a boronic acid warhead with a CMK has been shown to drastically alter selectivity, rescuing activity against specific bacterial targets while sparing the human proteasome[4].

Quantitative Comparison Matrix
FeatureFmoc-Lys(Boc)-COCH₂Cl (CMK)Fluoromethyl Ketones (FMK)Vinyl Sulfones (VS)Boronic Acids
Warhead Chemistry

-Chloromethyl Ketone

-Fluoromethyl Ketone
Michael AcceptorBoronic Acid
Primary Targets Serine & Cysteine ProteasesCysteine ProteasesCysteine ProteasesSerine & Threonine Proteases
Inhibition Mode Irreversible (Alkylation)Irreversible (Alkylation)Irreversible (Addition)Reversible (Covalent)
Electrophilicity Very HighModerateLow-ModerateHigh
Off-Target Reactivity High (e.g., Glutathione)LowVery LowModerate
Aqueous Stability Low (Prone to hydrolysis)HighVery HighModerate

Experimental Methodology: Validating Irreversible Inhibition

As a standard practice in my lab, we never rely solely on


 values when evaluating covalent inhibitors like Fmoc-Lys(Boc)-COCH₂Cl. Because the inhibition is irreversible, 

is inherently time-dependent and will artificially inflate compound potency over time.

Instead, we must establish a self-validating continuous assay to calculate the inactivation efficiency (


). This isolates the initial binding affinity (

) from the maximum rate of covalent bond formation (

).
Protocol: Continuous Fluorogenic Assay for Determination
  • Reagent Preparation: Prepare a 10 mM stock of Fmoc-Lys(Boc)-COCH₂Cl in anhydrous DMSO (to prevent premature hydrolysis of the CMK warhead). Prepare the recombinant target protease (e.g., Trypsin) in a physiological assay buffer (pH 7.4).

  • Assay Setup: In a 96-well black microplate, mix the target enzyme with a specific AMC- or FRET-based fluorogenic substrate. Crucial Step: The substrate concentration must be kept below its

    
     to prevent substrate competition from masking inhibitor binding.
    
  • Inhibitor Addition: Rapidly inject varying concentrations of the inhibitor (ranging from

    
     to 
    
    
    
    the expected
    
    
    ).
  • Continuous Monitoring: Immediately monitor the release of fluorescence continuously for 60 minutes. You will observe non-linear progress curves as the enzyme is progressively depleted.

  • Kinetic Analysis: Fit the progress curves to the integrated rate equation for slow-binding inhibition to extract the pseudo-first-order rate constant (

    
    ). Plot 
    
    
    
    against inhibitor concentration to determine
    
    
    (asymptote) and
    
    
    (concentration at half-maximal
    
    
    ).

Workflow Prep 1. Reagent Prep (Enzyme, Substrate, CMK) Incubation 2. Assay Setup (Mix Enzyme + Substrate) Prep->Incubation Reaction 3. Inhibitor Addition (Varying [I]) Incubation->Reaction Monitor 4. Fluorescence Read (Continuous 60 min) Reaction->Monitor Analysis 5. Kinetic Analysis (k_obs, k_inact, K_I) Monitor->Analysis

Step-by-step experimental workflow for determining irreversible inhibition kinetics.

Conclusion & Application Notes

Fmoc-Lys(Boc)-COCH₂Cl remains a powerful tool in the biochemical arsenal. While its high reactivity and potential for off-target alkylation make it less suitable as a final therapeutic drug candidate compared to FMKs or Vinyl Sulfones, it is unparalleled as a rapid, highly potent chemical probe. It is best deployed during the early stages of structural biology (e.g., co-crystallization studies to map the S1-S3 pockets) or as a synthetic intermediate for generating more sophisticated, targeted covalent inhibitors.

References

  • Proteases: nature's destroyers and the drugs that stop them MedCrave online URL:[Link]

  • Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications MDPI URL:[Link]

  • Bortezomib Warhead-Switch Confers Dual Activity against Mycobacterial Caseinolytic Protease and Proteasome and Selectivity against Human Proteasome PMC / NIH URL:[Link]

  • Discovery of Ketone-Based Covalent Inhibitors of Coronavirus 3CL Proteases for the Potential Therapeutic Treatment of COVID-19 Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Comparative

Kinetic Analysis of Enzyme Inhibition by Fmoc-Lys(Boc)-COCH2Cl

This guide outlines the kinetic analysis and technical evaluation of Fmoc-Lys(Boc)-COCH2Cl (Fmoc-Lys(Boc)-chloromethyl ketone). It is designed for researchers utilizing this compound either as a direct protease inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the kinetic analysis and technical evaluation of Fmoc-Lys(Boc)-COCH2Cl (Fmoc-Lys(Boc)-chloromethyl ketone). It is designed for researchers utilizing this compound either as a direct protease inhibitor or as a scaffold for activity-based probe synthesis.

Content Type: Publish Comparison Guide Subject: Irreversible Inhibition Kinetics & Technical Benchmarking

Executive Summary & Compound Profile

Fmoc-Lys(Boc)-COCH2Cl is a specialized chloromethyl ketone (CMK) derivative. Unlike the classic hydrophilic inhibitor TLCK (Tosyl-Lys-chloromethyl ketone), this compound features bulky, hydrophobic protecting groups (Fmoc at the N-terminus, Boc at the lysine side chain).[1]

While often used as a synthetic intermediate for acyloxymethyl ketone (AOMK) probes, it functions as a potent, irreversible inhibitor of cysteine proteases (e.g., Cathepsin B, Legumain) and serine proteases (e.g., Trypsin-like enzymes) that can accommodate hydrophobic steric bulk.[1] Its mechanism involves the alkylation of the active site nucleophile (Cys-SH or His-Imidazole).

Key Technical Specifications
FeatureSpecification
CAS Number 625090-55-3
Molecular Weight ~501.0 g/mol
Mechanism Irreversible (Affinity Labeling / Alkylation)
Reactive Warhead Chloromethyl Ketone (-COCH2Cl)
Solubility Low in water; requires DMSO/DMF.[2][3]
Primary Targets Cysteine proteases (Cathepsins), Trypsin-like Serine proteases.[1]

Mechanistic Pathway

The inhibition follows a two-step irreversible mechanism (


). The bulky Fmoc and Boc groups dictate the initial binding affinity (

), while the chloromethyl ketone warhead drives the inactivation rate (

).

InhibitionMechanism cluster_0 Steric Influence Enzyme Free Enzyme (Active Site Nu:) Complex Non-Covalent Complex (E·I) Enzyme->Complex Reversible Binding (KI) Inhibitor Fmoc-Lys(Boc)-COCH2Cl (Inhibitor) Inhibitor->Complex Reversible Binding (KI) Transition Transition State (Alkylation) Complex->Transition Nucleophilic Attack Inactivated Covalently Modified Enzyme (E-I Adduct) Transition->Inactivated Irreversible Alkylation (kinact)

Figure 1: Reaction pathway of Fmoc-Lys(Boc)-COCH2Cl.[1][4] The inhibitor first forms a reversible complex (


) before the chloromethyl group alkylates the active site nucleophile (

).

Comparative Analysis: Fmoc-Lys(Boc)-CMK vs. Alternatives

This table contrasts Fmoc-Lys(Boc)-COCH2Cl with standard inhibitors to guide selection.

FeatureFmoc-Lys(Boc)-COCH2ClTLCK (Tosyl-Lys-CMK)Leupeptin
Inhibition Type Irreversible (Covalent)Irreversible (Covalent)Reversible (Competitive)
Specificity Hydrophobic Pocket Preference. The Fmoc/Boc groups require large S2/S3 subsites (e.g., Cathepsins).General Trypsin-like. Fits small, hydrophilic pockets perfectly.[1]Broad Serine/Cysteine protease inhibitor.
Cell Permeability High. Lipophilic groups facilitate membrane crossing.Low. Charged lysine amine limits passive diffusion.Low to Moderate.
Stability Moderate. Susceptible to thiol degradation in buffers.Low. Unstable in pH > 7.5 buffers (half-life ~mins).High (Aldehyde is stable).[5]
Primary Use Probe synthesis, inhibiting intracellular proteases, or assays requiring hydrophobic binding.[1]Routine purification protection, standard trypsin inhibition.[1]General protease inhibition in lysates.

Expert Insight: Choose Fmoc-Lys(Boc)-COCH2Cl if your target protease has a known hydrophobic binding pocket (S2/S3) or if you require cell permeability. Use TLCK for purified, standard trypsin-like enzymes in simple buffers.[1]

Experimental Protocol: Determination of

To rigorously quantify the potency of Fmoc-Lys(Boc)-COCH2Cl, you must determine the second-order rate constant of inactivation (


). Standard 

values are time-dependent for irreversible inhibitors and are invalid for direct comparison.
Method: Kitz & Wilson Analysis (Time-Dependent Inhibition)
Reagents & Setup
  • Buffer: 50 mM HEPES or Tris, pH 7.4 (Avoid DTT/Mercaptoethanol as they react with CMK).

  • Substrate: Chromogenic/Fluorogenic substrate specific to target (e.g., Z-Arg-Arg-AMC for Cathepsin B).

  • Inhibitor Stock: Dissolve Fmoc-Lys(Boc)-COCH2Cl in 100% DMSO.

Step-by-Step Workflow
  • Preparation: Prepare 5-7 concentrations of the inhibitor (

    
    ), ranging from 
    
    
    
    to
    
    
    (estimated).
  • Incubation: Incubate Enzyme (

    
    ) with Inhibitor (
    
    
    
    ) at each concentration.
  • Sampling: At specific time points (

    
     min), remove an aliquot.
    
  • Activity Assay: Dilute the aliquot into a solution containing a high concentration of Substrate (

    
    ) (typically 
    
    
    
    to prevent re-binding) and measure residual velocity (
    
    
    ).
  • Data Processing:

    • Plot

      
       vs. time (
      
      
      
      ) for each
      
      
      .[1]
    • The slope of each line is

      
       (observed inactivation rate).
      
    • Plot

      
       vs. 
      
      
      
      (hyperbolic fit).[1]
Calculation

Fit the data to the equation:


[1]
  • 
     (max inactivation rate):  The plateau of the curve.
    
  • 
     (affinity constant):  The concentration of 
    
    
    
    yielding
    
    
    .
  • Efficiency: Calculate

    
     (
    
    
    
    ).

Critical Troubleshooting & Controls

Self-Validating the System
  • Control 1 (Solvent): Run a DMSO-only control. High concentrations of DMSO (used to dissolve the Fmoc compound) can inhibit proteases reversibly. Ensure final DMSO < 5%.

  • Control 2 (Quench): CMKs are reactive electrophiles. Ensure no free thiols (DTT, GSH) are present in the pre-incubation buffer, as they will consume the inhibitor before it binds the enzyme.[1]

  • Solubility Check: Fmoc-Lys(Boc)-COCH2Cl can precipitate in aqueous buffers. Verify solution clarity via absorbance at 600nm (turbidity check) before adding enzyme.

Stability Warning

Chloromethyl ketones are intrinsically reactive.

  • Storage: Store solid at -20°C, desiccated.

  • In Solution: Prepare fresh in DMSO. Do not store aqueous dilutions.

  • pH Sensitivity: At pH > 8.0, the rate of hydrolysis increases, and non-specific alkylation of surface residues becomes more likely.[1]

References

  • Powers, J. C., et al. (2002).[1] "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases."[1] Chemical Reviews. [1]

  • Kitz, R., & Wilson, I. B. (1962).[1] "Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase." Journal of Biological Chemistry.

  • Kato, D., et al. (2005).[1] "Activity-based probes that target diverse cysteine protease families."[3] Nature Chemical Biology. (Describes synthesis of AOMK probes from Fmoc-chloromethyl ketones).

  • Lener, T., et al. (2002).[1] "Kinetic analysis of the inhibition of human cathepsin B by chloromethyl ketones." Biological Chemistry.

Sources

Validation

Comparative Guide to the Structural Analysis of Fmoc-Lys(Boc)-COCH2Cl-Enzyme Complexes

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the primary biophysical techniques used for the structural elucidation of enzyme complexes with the i...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the primary biophysical techniques used for the structural elucidation of enzyme complexes with the irreversible inhibitor, Fmoc-Lys(Boc)-COCH2Cl. We will delve into the mechanistic basis of inhibition, compare the strengths and limitations of X-ray crystallography, NMR spectroscopy, and mass spectrometry, and provide actionable experimental protocols.

Introduction: The Significance of Fmoc-Lys(Boc)-COCH2Cl

Fmoc-Lys(Boc)-COCH2Cl is a specialized chemical probe and inhibitor used in biochemistry and drug discovery. It belongs to the chloromethyl ketone (CMK) class of irreversible inhibitors. The core utility of this molecule lies in its ability to form a stable, covalent bond with the active site of specific enzymes, typically proteases.

The structure consists of:

  • A lysine (Lys) residue, providing a side chain that can be recognized by the enzyme's substrate-binding pocket.

  • A tert-butyloxycarbonyl (Boc) protecting group on the lysine side-chain amine, which can influence solubility and binding orientation.

  • A fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine, a bulky group that can also play a role in binding specificity.

  • A chloromethyl ketone (COCH2Cl) reactive group, which is the "warhead" responsible for the irreversible inhibition.

Understanding the precise three-dimensional structure of the resulting enzyme-inhibitor complex is paramount for designing more potent and selective drugs, mapping enzyme active sites, and elucidating catalytic mechanisms.

Mechanism of Covalent Inhibition

The efficacy of chloromethyl ketones as irreversible inhibitors stems from their ability to act as affinity labels. The inhibitor first binds to the enzyme's active site in a non-covalent manner, guided by the lysine-like structure. Once positioned, a nucleophilic residue in the active site—most commonly a histidine or cysteine—attacks the carbon atom of the chloromethyl group. This results in the displacement of the chloride leaving group and the formation of a stable covalent bond. This two-step process ensures high specificity, as the reactive group is only effective when brought into close proximity and correct orientation with the catalytic residue.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Irreversible Covalent Reaction Enzyme_Active_Site Enzyme Active Site (with Nucleophile Nu:) Reversible_Complex Enzyme-Inhibitor Non-covalent Complex Enzyme_Active_Site->Reversible_Complex K_on / K_off Inhibitor Inhibitor (R-COCH2Cl) Inhibitor->Reversible_Complex Covalent_Reaction Nucleophilic Attack (k_inact) Reversible_Complex->Covalent_Reaction Positioning Covalent_Complex Covalently Modified Enzyme (Stable Complex) Covalent_Reaction->Covalent_Complex Cl- displaced

Caption: Mechanism of irreversible inhibition by a chloromethyl ketone.

Core Analytical Techniques: A Comparative Overview

The choice of analytical technique is critical and depends on the specific research question, the nature of the enzyme, and available resources. The three primary methods for structural analysis are X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Output High-resolution 3D electron density mapInformation on atomic connectivity, dynamics, and structure in solutionPrecise mass-to-charge ratio of molecules
Resolution Atomic (<1.5 Å) to medium (3-4 Å)Atomic, but often provides constraints for model buildingIdentifies modified residue, but no 3D structure
Protein State Solid (crystal)SolutionGas phase (from solution)
Protein Size Limit No theoretical upper limit, but crystallization is the bottleneckPractically < 50 kDa for detailed structural workVery high, suitable for large complexes
Key Strengths Unambiguous, high-resolution atomic coordinates of the entire complex.Provides information on protein dynamics and conformational changes in solution. Does not require crystallization.High sensitivity, requires minimal sample, and can precisely identify the site of covalent modification.
Key Limitations Requires well-diffracting crystals, which can be difficult to obtain. Crystal packing may introduce artifacts.Technically complex, time-consuming data acquisition and analysis. Limited by protein size and solubility.Provides no direct 3D structural information on its own.

Experimental Workflows and Protocols

A generalized workflow for analyzing these complexes involves several key stages, from sample preparation to final data interpretation.

G A Protein Expression & Purification B Complex Formation (Enzyme + Inhibitor) A->B C Sample Preparation for Analysis B->C X X-ray Crystallography (Crystallization) C->X Y NMR Spectroscopy (Buffer Exchange) C->Y Z Mass Spectrometry (Digestion & Desalting) C->Z X_data Diffraction Data Collection & Processing X->X_data Y_data NMR Data Acquisition (e.g., HSQC) Y->Y_data Z_data MS/MS Data Acquisition Z->Z_data Final Structural Model & Data Interpretation X_data->Final Y_data->Final Z_data->Final

Caption: General experimental workflow for structural analysis.

Protocol: Verification of Covalent Modification by Mass Spectrometry

Rationale: Before attempting more labor-intensive structural studies, it is crucial to confirm that the inhibitor has covalently attached to the target enzyme and to identify the specific residue modified. Electrospray ionization mass spectrometry (ESI-MS) is the ideal tool for this.

Step-by-Step Methodology:

  • Complex Formation:

    • Incubate the purified enzyme (e.g., at 10 µM in a suitable buffer like 50 mM Tris, pH 7.5) with a 5-fold molar excess of Fmoc-Lys(Boc)-COCH2Cl.

    • Allow the reaction to proceed for 2 hours at room temperature. The excess of inhibitor ensures complete modification.

  • Sample Cleanup:

    • Remove unreacted inhibitor and buffer salts using a C4 ZipTip or a similar reversed-phase cleanup method. This step is critical to prevent ion suppression and salt adducts in the mass spectrometer.

  • Intact Protein Analysis:

    • Analyze the desalted protein sample by ESI-MS.

    • Expected Result: The deconvoluted mass spectrum should show a mass shift corresponding to the addition of the inhibitor molecule minus the lost HCl (Hydrochloric acid). This confirms covalent binding.

  • Peptide Mapping for Site Identification:

    • Take the modified protein sample and subject it to proteolytic digestion (e.g., with trypsin).

    • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Search the MS/MS spectra against the enzyme's sequence, specifying a variable modification on potential nucleophilic residues (His, Cys, Ser) with the mass of the bound inhibitor. The fragmentation pattern of a modified peptide will pinpoint the exact site of attachment.

Protocol: Structure Elucidation by X-ray Crystallography

Rationale: Crystallography provides the most detailed, high-resolution view of the inhibitor bound in the active site, revealing the precise orientation and interactions that mediate binding and catalysis.

Step-by-Step Methodology:

  • Sample Preparation for Crystallization:

    • Prepare the enzyme-inhibitor complex as described above, but on a larger scale to yield several milligrams of protein.

    • Purify the complex using size-exclusion chromatography to remove any aggregated protein and excess inhibitor. Concentrate the complex to a high concentration (typically 5-10 mg/mL). The high concentration is necessary to promote crystal formation.

  • Crystallization Screening:

    • Use commercial or in-house screens to test hundreds of different crystallization conditions (precipitants, buffers, salts, additives). The sitting drop or hanging drop vapor diffusion method is standard.

    • Causality: The wide range of chemical conditions is necessary because protein crystallization is an empirical process, and the optimal conditions for forming a well-ordered crystal lattice are unknown.

  • Crystal Optimization and Harvesting:

    • Optimize initial "hits" by varying precipitant and protein concentrations to grow larger, single crystals.

    • Harvest the best crystals by flash-cooling them in liquid nitrogen, using a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice crystal formation, which would destroy the crystal lattice.

  • Data Collection and Structure Solution:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data to obtain electron density maps.

    • Solve the structure using molecular replacement if a structure of the native enzyme is available.

    • Build the inhibitor into the active site density and refine the model to yield the final, high-resolution structure.

Conclusion and Best Practices

For a comprehensive structural analysis of an Fmoc-Lys(Boc)-COCH2Cl-inhibitor complex, a multi-pronged approach is most effective.

  • Start with Mass Spectrometry: Always begin by confirming covalent modification and identifying the site of attachment using MS. This is a rapid, low-cost experiment that validates the sample before proceeding.

  • Aim for X-ray Crystallography: For high-resolution structural detail of the binding mode, interactions, and any conformational changes, X-ray crystallography is the gold standard. The resulting structure provides invaluable information for structure-based drug design.

  • Use NMR for Dynamics: If information on the solution-state dynamics or conformational changes upon binding is required, NMR is the technique of choice, especially for smaller enzymes. It can reveal motions and interactions that are averaged out in a static crystal structure.

By combining the strengths of these techniques, researchers can build a complete and validated model of how this potent inhibitor recognizes and inactivates its target enzyme, paving the way for the development of next-generation therapeutics.

References

  • Powers, J.C., Asgian, J.L., Ekici, Ö.D., & James, K.E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639-4750. [Link]

  • Chalk, R., & Gaskell, S.J. (2000). The role of tandem mass spectrometry in the study of covalent protein modifications. Journal of Mass Spectrometry, 35(2), 133-144. [Link]

Comparative

In-Cell Activity of Fmoc-Lys(Boc)-COCH₂Cl Compared to Cell-Permeable Inhibitors

This guide provides an objective technical analysis of the in-cell activity of Fmoc-Lys(Boc)-COCH₂Cl (also known as Fmoc-Lys(Boc)-chloromethylketone), specifically comparing its performance, mechanism, and utility agains...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective technical analysis of the in-cell activity of Fmoc-Lys(Boc)-COCH₂Cl (also known as Fmoc-Lys(Boc)-chloromethylketone), specifically comparing its performance, mechanism, and utility against established cell-permeable inhibitors like Fmoc-Lys(Boc)-AOMK , CA-074Me , and TLCK .

Executive Summary

Fmoc-Lys(Boc)-COCH₂Cl is a synthetic chloromethyl ketone (CMK) derivative of lysine. While often utilized as a key intermediate in the synthesis of more specific acyloxymethyl ketone (AOMK) probes, it possesses intrinsic inhibitory activity against cysteine proteases, particularly Cathepsin B . Its hydrophobic protecting groups (Fmoc and Boc) confer high cell permeability, but its reactive chloromethyl ketone warhead limits its specificity compared to mechanism-based inhibitors like Fmoc-Lys(Boc)-AOMK or the gold-standard CA-074Me .

This guide dissects the trade-offs between reactivity, permeability, and specificity, providing protocols for its use as either a broad-spectrum probe or a structural control.

Mechanistic Profiling & Target Specificity
1.1 The Chemical Warhead: CMK vs. AOMK

The defining feature of Fmoc-Lys(Boc)-COCH₂Cl is the chloromethyl ketone (CMK) moiety.

  • Mechanism: CMKs are irreversible alkylating agents. They react with the active site nucleophile (typically a cysteine thiolate or serine hydroxyl) to form a covalent thioether or ether bond.

  • Limitation: The CMK group is inherently reactive toward any accessible thiol, including non-catalytic cysteine residues and intracellular glutathione (GSH). This leads to rapid depletion of cellular reducing agents and potential off-target toxicity.

In contrast, Fmoc-Lys(Boc)-AOMK (acyloxymethyl ketone) is a "mechanism-based" inhibitor. It requires the enzyme's catalytic machinery to cleave the ester bond before the alkylation step occurs, significantly increasing specificity for the target protease over non-specific thiols.

1.2 Structural Determinants of Permeability
  • Fmoc (Fluorenylmethyloxycarbonyl): A bulky, lipophilic group at the N-terminus.

  • Boc (tert-Butyloxycarbonyl): Masks the

    
    -amino group of the lysine side chain.[1][2]
    
  • Net Effect: These groups eliminate the charges normally associated with lysine, rendering the molecule highly hydrophobic. This allows it to passively diffuse across the plasma membrane and lysosomal membranes, unlike charged inhibitors (e.g., leupeptin or antipain) which require uptake transporters or fluid-phase endocytosis.

1.3 Primary Target: Cathepsin B

Although the Boc group masks the positive charge typically required for trypsin-like proteases, Cathepsin B is unique among cysteine cathepsins in its ability to accept bulky, hydrophobic residues in the S2 subsite. The uncharged Fmoc-Lys(Boc) scaffold fits well into the active site cleft of Cathepsin B, allowing the CMK warhead to alkylate the catalytic Cys29.

Comparative Performance Matrix

The following table contrasts Fmoc-Lys(Boc)-COCH₂Cl with its direct derivative and standard market alternatives.

FeatureFmoc-Lys(Boc)-COCH₂Cl Fmoc-Lys(Boc)-AOMK CA-074Me TLCK (Tos-Lys-CH₂Cl)
Class Chloromethyl Ketone (CMK)Acyloxymethyl Ketone (AOMK)Pro-drug EpoxysuccinateChloromethyl Ketone (CMK)
Primary Target Cathepsin B (Broad Cys Proteases)Cathepsin B (Specific)Cathepsin B (Highly Specific)Trypsin-like Serine Proteases
Cell Permeability High (Passive Diffusion)High (Passive Diffusion)High (Esterase dependent)Low to Moderate (Charged)
Specificity Low (Reacts with GSH/Thiols)High (Enzyme-activated)Very HighModerate (S1 Charge specific)
In-Cell Stability Low (Rapid consumption by GSH)HighModerate (Converted to CA-074)Moderate
Toxicity High (Off-target alkylation)LowLowModerate
Primary Use Synthetic Intermediate / Broad ProbeActivity-Based Probe / Specific InhibitorStandard InhibitorSerine Protease Control
Visualization of Inhibitor Mechanisms

The diagram below illustrates the divergent pathways of the CMK (Fmoc-Lys(Boc)-COCH₂Cl) versus the AOMK and CA-074Me inhibitors within the cellular environment.

InhibitorPathways cluster_ext Extracellular Space cluster_cyto Cytosol / Lysosome CMK Fmoc-Lys(Boc)-COCH2Cl (CMK) GSH Glutathione (GSH) Pool CMK->GSH Rapid Depletion CatB Active Cathepsin B (Cys29) CMK->CatB Direct Alkylation (Fast, Non-specific) AOMK Fmoc-Lys(Boc)-AOMK (AOMK) AOMK->GSH Minimal Reaction AOMK->CatB Mechanism-Based Activation CA074Me CA-074Me (Pro-drug) CA074 CA-074 (Active Form) CA074Me->CA074 Hydrolysis by Esterases OffTarget Non-Specific Thiol Alkylation GSH->OffTarget Toxicity CA074->CatB Highly Specific Inhibition Esterase Intracellular Esterases

Figure 1: Comparative Mechanism of Action. Red path indicates the high reactivity and potential toxicity of the CMK scaffold compared to the specific green (AOMK) and blue (CA-074Me) pathways.

Experimental Protocols
4.1 Protocol A: Validation of In-Cell Cathepsin B Inhibition

This protocol validates whether Fmoc-Lys(Boc)-COCH₂Cl effectively inhibits Cathepsin B inside live cells compared to CA-074Me.

Reagents:

  • Test Compound: Fmoc-Lys(Boc)-COCH₂Cl (10 mM stock in DMSO).

  • Positive Control: CA-074Me (10 mM stock in DMSO).

  • Readout: Magic Red™ Cathepsin B Assay (ImmunoChemistry Technologies) or Z-Arg-Arg-AMC substrate.

Workflow:

  • Seeding: Seed RAW 264.7 macrophages (or HeLa cells) at

    
     cells/well in a 96-well plate. Incubate overnight.
    
  • Treatment:

    • Treat cells with increasing concentrations (

      
      ) of Fmoc-Lys(Boc)-COCH₂Cl.
      
    • Treat separate wells with

      
       CA-074Me (Control).
      
    • Include a DMSO vehicle control.

    • Incubate for 2 hours at 37°C. (Note: CMKs react fast; longer incubations may lead to toxicity).

  • Substrate Addition:

    • Add Magic Red™ reagent (1:25 dilution) to each well.

    • Incubate for 30–60 minutes at 37°C.

  • Analysis: Measure fluorescence (Ex 590 nm / Em 628 nm).

  • Interpretation:

    • If Fmoc-Lys(Boc)-COCH₂Cl is cell-permeable and active, fluorescence should decrease in a dose-dependent manner.

    • Compare the IC₅₀ to CA-074Me. Expect Fmoc-Lys(Boc)-COCH₂Cl to be less potent due to GSH scavenging.

4.2 Protocol B: Assessment of Cellular Toxicity (GSH Depletion)

Since CMKs can deplete glutathione, this control is critical to distinguish specific inhibition from general toxicity.

Workflow:

  • Treatment: Treat cells as in Protocol A.

  • Assay: Use a GSH-Glo™ Glutathione Assay (Promega) or similar.

  • Readout: Luminescence proportional to GSH levels.

  • Result:

    • Fmoc-Lys(Boc)-COCH₂Cl: Expect significant reduction in GSH levels at concentrations

      
      .
      
    • CA-074Me / AOMK: Expect minimal change in GSH levels.

    • Critical Insight: If GSH is depleted >50%, phenotypic effects (e.g., cell death, signaling block) may be due to oxidative stress rather than protease inhibition.

Synthesis Note: Converting CMK to AOMK

If your research requires high specificity, it is recommended to convert Fmoc-Lys(Boc)-COCH₂Cl into the AOMK derivative.

Reaction Summary:

  • Starting Material: Fmoc-Lys(Boc)-COCH₂Cl.[3][4][5][][7]

  • Reagents: 2,6-dimethylbenzoic acid (or similar hindered acid), Potassium Fluoride (KF), DMF.

  • Procedure: Stir the CMK with the acid and KF in anhydrous DMF. The fluoride activates the displacement of the chloride by the carboxylate, forming the acyloxymethyl ketone.

  • Benefit: This simple step transforms a "dirty" reactive probe into a highly specific tool for Cathepsin B profiling.

References
  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Source: ACS Omega (2024) Significance: Describes the synthesis of AOMK inhibitors from the Fmoc-Lys(Boc)-COCH₂Cl precursor and characterizes their nanomolar potency and cell permeability against Cathepsin B.

  • Cathepsin B Inhibitors for Cancer and Inflammation. Source: MedChemExpress / Scientific Reviews Significance: Provides context on standard inhibitors like CA-074Me and the role of Cathepsin B in intracellular signaling.

  • Chemical Probes for Cysteine Proteases. Source: Chemical Reviews Significance: Comprehensive review of the mechanism differences between chloromethyl ketones (CMK) and acyloxymethyl ketones (AOMK).

Sources

Safety & Regulatory Compliance

Safety

Fmoc-Lys(Boc)-COCH2Cl proper disposal procedures

As a Senior Application Scientist specializing in peptide synthesis and reactive intermediates, I frequently consult with drug development teams on the lifecycle management of electrophilic warheads. Fmoc-Lys(Boc)-COCH2C...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in peptide synthesis and reactive intermediates, I frequently consult with drug development teams on the lifecycle management of electrophilic warheads. Fmoc-Lys(Boc)-COCH2Cl (CAS: 625090-55-3) is a prime example of a compound that requires rigorous, causally-driven handling.

Chloromethyl ketones (CMKs) are not benign peptides; the


-chloro ketone moiety is a highly electrophilic warhead designed to irreversibly alkylate nucleophiles, such as the active-site thiols of cysteine proteases . Because of this inherent reactivity, disposing of concentrated CMKs directly into mixed organic waste carboys poses a severe risk of uncontrolled cross-reactions with other nucleophilic waste (e.g., amines, thiols). This can generate heat, pressure, or volatile toxic byproducts.

To build a self-validating safety system in your laboratory, you must move beyond generic disposal guidelines and implement a chemically verified deactivation strategy.

Chemical Profiling & Logistical Parameters

Before initiating any disposal or cleanup, it is critical to understand the quantitative and regulatory parameters of the material you are handling. Halogenated compounds require specialized high-temperature incineration to prevent the formation of toxic dioxins. Mixing them with standard non-halogenated solvents dramatically increases the cost and complexity of disposal for your Environmental Health & Safety (EH&S) department .

Table 1: Fmoc-Lys(Boc)-COCH2Cl Chemical & Hazard Profile

Property / ParameterValue / ClassificationOperational Implication
CAS Number 625090-55-3Essential for accurate EH&S waste logging and tracking .
Chemical Class

-Chloromethyl Ketone
Irreversible alkylating agent; highly reactive with biological nucleophiles .
Molecular Weight 501.01 g/mol Used to calculate the molar excess required for quenching equivalents.
Quenching Threshold

mM or Bulk Powder
Must be chemically deactivated prior to carboy disposal to prevent runaway reactions.
Waste Classification Halogenated Organic WasteSegregate from non-halogenated solvents to comply with EPA incineration rules .

Deactivation & Quenching Methodology

The Causality of Quenching: Why do we use Sodium Thiosulfate (


)? The thiosulfate ion (

) is a potent, odorless nucleophile. When introduced to an

-chloro ketone, it undergoes a rapid

displacement, kicking off the chloride ion. This converts the hazardous, lipophilic alkylating agent into an inert, highly water-soluble thiosulfate ester known as a Bunte salt . This effectively neutralizes the toxicological threat before the waste ever reaches the carboy.

Protocol: Quenching Concentrated Stocks (>10 mM) and Bulk Powder

  • Solubilization: In a certified fume hood, dissolve the unreacted Fmoc-Lys(Boc)-COCH2Cl powder or concentrated stock in a minimal volume of a compatible water-miscible solvent (e.g., DMF or Methanol) to ensure a homogeneous reaction phase.

  • Nucleophilic Addition: Slowly add a 3-fold molar excess of 10% (w/v) aqueous sodium thiosulfate solution to the dissolved CMK while stirring continuously.

  • Incubation: Allow the mixture to stir at room temperature for 2 to 4 hours.

  • Self-Validation (TLC Verification): Do not assume the reaction is complete. Spot the mixture on a Thin Layer Chromatography (TLC) plate alongside a starting material standard. The complete disappearance of the high-Rf starting material confirms that the electrophilic warhead has been 100% deactivated.

  • Transfer to Waste: Once verified, transfer the entire quenched mixture to a properly labeled "Halogenated Organic Waste" container. Note: Even though the warhead is deactivated, the displaced chloride ions dictate its legal classification as halogenated waste.

Immediate Spill Response Workflow

In the event of an accidental release, standard sweeping or mopping is insufficient and dangerous.

Protocol: Spill Containment and Decontamination

  • Isolate & Protect: Evacuate personnel from the immediate vicinity. Ensure responders are wearing double nitrile gloves, a chemical-resistant lab coat, and splash goggles.

  • Containment (Solid Spill): If the dry powder is spilled, do not sweep it . Sweeping aerosolizes the alkylating agent, creating an inhalation hazard. Instead, carefully cover the powder with damp absorbent pads soaked in 10% sodium thiosulfate to simultaneously suppress dust and initiate quenching.

  • Containment (Liquid Spill): For dissolved solutions, apply an inert absorbent material (e.g., diatomaceous earth).

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a compatible, sealable hazardous waste container.

  • Chemical Decontamination: Wash the spill surface thoroughly with a fresh 10% sodium thiosulfate solution, leave for 15 minutes to degrade microscopic residuals, and follow with a standard soap and water rinse .

Operational Workflow Visualization

G Start Fmoc-Lys(Boc)-COCH2Cl Waste Generation Decision Concentration Assessment Start->Decision Conc Concentrated Stock (>10 mM) or Bulk Powder Decision->Conc High conc. Dilute Dilute Assay Waste (<10 mM) Decision->Dilute Low conc. Quench Quench with 10% w/v Sodium Thiosulfate Conc->Quench Waste Halogenated Organic Waste Carboy Dilute->Waste Bunte Formation of Inert Bunte Salt Quench->Bunte S_N2 Displacement Bunte->Waste EHS EH&S Collection & Incineration Waste->EHS

Workflow for the assessment, chemical quenching, and regulatory disposal of Fmoc-Lys(Boc)-COCH2Cl.

References

  • Title : Mechanism of cell-mediated cytotoxicity. I. Killing by murine cytotoxic T lymphocytes requires cell surface thiols and activated proteases. Source : The Journal of Immunology (Oxford Academic) URL : [Link]

  • Title : SAFETY DATA SHEET - Bis(chloromethyl)ketone Source : Fisher Scientific URL :[Link]

  • Title : Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source : eCFR (Electronic Code of Federal Regulations) URL : [Link]

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